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  • Product: 5-Bromo-2-isobutyl-1,3-thiazole
  • CAS: 905300-73-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-isobutyl-1,3-thiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Thiazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1][2][3][4] The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a key structural motif in numerous bioactive compounds, including natural products like vitamin B1 (thiamine) and a plethora of synthetic drugs.[2] The strategic functionalization of the thiazole scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 5-Bromo-2-isobutyl-1,3-thiazole, a valuable building block for chemical synthesis and drug discovery. While specific experimental data for this compound is limited, this document consolidates available information and provides expert insights based on the well-established chemistry of related thiazole derivatives.

Core Physical and Chemical Properties

The precise experimental determination of all physical properties for 5-Bromo-2-isobutyl-1,3-thiazole is not extensively documented in publicly available literature. However, based on data from chemical suppliers and the known properties of analogous compounds, we can compile a table of its core attributes.

PropertyValueSource/Comment
CAS Number 905300-73-4[5]
Molecular Formula C₇H₁₀BrNS[5]
Molecular Weight 220.13 g/mol [5]
IUPAC Name 5-bromo-2-(2-methylpropyl)-1,3-thiazole
Physical Form Expected to be a liquid or low-melting solidBased on analogs like 5-Bromo-2-isopropylthiazole[6][7]
Boiling Point Not available
Melting Point Not available
Density Estimated ~1.3-1.4 g/cm³
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and insoluble in water.General property of similar organic compounds.

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring, typically in the aromatic region (δ 7.0-8.0 ppm). The isobutyl group will present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the thiazole ring and the four carbons of the isobutyl group. The C5 carbon bearing the bromine atom will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12][13] Key expected peaks include:

  • ~3100 cm⁻¹: C-H stretching of the aromatic thiazole ring.

  • 2870-2960 cm⁻¹: C-H stretching of the isobutyl group.[11]

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.[11]

  • C-Br stretching: Typically observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[14] The fragmentation pattern would likely involve the loss of the isobutyl group or the bromine atom.

Synthesis of 5-Bromo-2-isobutyl-1,3-thiazole

A plausible and widely used method for the synthesis of 2,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[15][16][17][18] This method involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. For the synthesis of 5-Bromo-2-isobutyl-1,3-thiazole, a potential synthetic strategy would involve the reaction of isovalerothioamide with a suitable 2-bromo-2-haloacetaldehyde equivalent.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Isovaleraldehyde Isovaleraldehyde Isovalerothioamide Isovalerothioamide Isovaleraldehyde->Isovalerothioamide Thionation Lawessons_Reagent Lawesson's Reagent or P₄S₁₀ Lawessons_Reagent->Isovalerothioamide Isovalerothioamide_ref Isovalerothioamide Cyclization Cyclization & Dehydration Isovalerothioamide_ref->Cyclization alpha_halo 2,2-Dihaloacetaldehyde derivative alpha_halo->Cyclization Target_Molecule 5-Bromo-2-isobutyl-1,3-thiazole Cyclization->Target_Molecule

Caption: A potential synthetic workflow for 5-Bromo-2-isobutyl-1,3-thiazole.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of Isovalerothioamide: Isovaleraldehyde is reacted with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent like toluene or dioxane. The reaction is typically heated to drive the conversion to the corresponding thioamide.

  • Hantzsch Cyclization: The prepared isovalerothioamide is then reacted with a 2-bromo-2-haloacetaldehyde derivative (e.g., 2,2-dibromoacetaldehyde or a protected equivalent) in a solvent such as ethanol or acetonitrile. The reaction mixture is heated, often under reflux, to facilitate the cyclization and subsequent dehydration to form the thiazole ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure 5-Bromo-2-isobutyl-1,3-thiazole.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Bromo-2-isobutyl-1,3-thiazole is primarily dictated by the presence of the bromine atom at the C5 position, which is susceptible to a variety of synthetic transformations.

G center 5-Bromo-2-isobutyl-1,3-thiazole suzuki Suzuki Coupling center->suzuki Pd catalyst, base, R-B(OH)₂ lithiation Lithiation-Substitution center->lithiation 1. n-BuLi or LDA 2. Electrophile (E+) other Other Cross-Couplings (e.g., Stille, Sonogashira) center->other Pd catalyst, organometallic reagent suzuki_prod 5-Aryl/Alkenyl-2-isobutyl-1,3-thiazole suzuki->suzuki_prod lith_prod 5-Substituted-2-isobutyl-1,3-thiazole lithiation->lith_prod other_prod 5-Functionalized-2-isobutyl-1,3-thiazole other->other_prod

Caption: Key reactivity pathways of 5-Bromo-2-isobutyl-1,3-thiazole.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This is a versatile reaction for forming C-C bonds by coupling with boronic acids or their esters in the presence of a palladium catalyst and a base.[19][20][21][22][23] This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C5 position.

  • Other Cross-Coupling Reactions: Other common cross-coupling reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can also be employed to further functionalize the thiazole ring.

Lithiation and Subsequent Electrophilic Quench

The bromine atom can be exchanged with lithium using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.[24][25][26][27][28] The resulting 5-lithio-2-isobutyl-1,3-thiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a diverse array of functional groups at the C5 position.

Potential Applications in Drug Discovery and Materials Science

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] The isobutyl group can enhance lipophilicity, which may improve cell membrane permeability and interaction with biological targets. The bromo-substituent provides a crucial reactive site for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

In materials science, substituted thiazoles are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their electronic properties.[29] The ability to functionalize the 5-position of the thiazole ring allows for the synthesis of conjugated polymers and small molecules with tailored optoelectronic characteristics.

Conclusion

5-Bromo-2-isobutyl-1,3-thiazole is a valuable and versatile synthetic intermediate. While comprehensive experimental data for this specific compound is not widely published, its physical and chemical properties can be reliably inferred from its structure and comparison with related compounds. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and its reactivity, centered around the C5-bromo substituent, opens up a multitude of possibilities for creating more complex molecules. For researchers in drug discovery and materials science, this compound serves as a key building block for the development of novel and functional chemical entities.

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Exploratory

Mechanism of Action for 5-Substituted-2-isobutyl-1,3-thiazole Derivatives: A Dual-Target Approach in Metabolic and Oncological Therapeutics

Executive Summary The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, known for its robust stability and ability to participate in extensive hydrogen bonding and hydrophobic interactions. Within t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, known for its robust stability and ability to participate in extensive hydrogen bonding and hydrophobic interactions. Within this chemical space, 5-bromo-2-isobutyl-1,3-thiazole (CAS 905300-73-4) has emerged as a critical halogenated building block. By leveraging the highly reactive C5-position, researchers can synthesize a diverse library of C5-arylated and alkylated 2-isobutylthiazole derivatives.

Recent pharmacological evaluations demonstrate that these derivatives possess a potent, dual-action mechanism: they act as competitive inhibitors of metabolic enzymes (α-amylase and α-glucosidase) and as ATP-mimetic inhibitors of oncological protein kinases [1]. This whitepaper dissects the chemical causality, binding kinetics, and mechanistic pathways of these derivatives, providing self-validating experimental protocols for preclinical evaluation.

Chemical Foundation & Scaffold Activation

The rational design of these inhibitors begins with the structural properties of the thiazole core. The isobutyl group at the C2 position provides essential lipophilicity, allowing the molecule to anchor deeply into the hydrophobic pockets of target enzymes. However, the true therapeutic potential is unlocked at the C5 position.

Using 5-bromo-2-isobutyl-1,3-thiazole as a precursor, medicinal chemists utilize Palladium N-heterocyclic carbene (Pd-NHC) complexes to drive cross-coupling or direct C-H bond activation [2]. The bromine atom serves as an excellent leaving group, facilitating the rapid introduction of diverse aryl or alkyl moieties. This modularity allows for the precise tuning of the molecule's steric bulk and electronic distribution, which is critical for optimizing enzyme-inhibitor binding kinetics.

Synthesis Precursor 5-Bromo-2-isobutyl-1,3-thiazole (Halogenated Precursor) Intermediate Cross-Coupling / C-H Activation Precursor->Intermediate Reagent Aryl/Alkyl Boronic Acids (Coupling Partners) Reagent->Intermediate Catalyst Pd-NHC Complex (Catalyst) Catalyst->Intermediate Low Catalyst Loading Product 5-Substituted-2-isobutylthiazole (Active API Derivative) Intermediate->Product High Yield Substitution

Synthesis workflow from the 5-bromo precursor to the active therapeutic derivative.

Metabolic Mechanism of Action: α-Amylase and α-Glucosidase Inhibition

Causality of Target Selection

Postprandial hyperglycemia is the primary driver of oxidative stress and vascular complications in Type 2 Diabetes Mellitus (T2DM). The physiological breakdown of complex carbohydrates is sequentially mediated by salivary/pancreatic α-amylase and intestinal α-glucosidase . Inhibiting these enzymes delays carbohydrate digestion, flattening the postprandial glucose curve.

Binding Mode and Inhibition Kinetics

5-substituted-2-isobutylthiazole derivatives function as competitive or mixed-type inhibitors. Molecular docking studies reveal a highly specific binding mode [1]:

  • Hydrophobic Anchoring: The C2-isobutyl tail inserts into the hydrophobic sub-site of the enzyme's catalytic pocket.

  • Steric Blockade: The bulky C5-aryl group physically occludes the active site, preventing the entry of large polysaccharide substrates.

  • Hydrogen Bonding: The nitrogen and sulfur heteroatoms of the thiazole ring form critical hydrogen bonds with the catalytic amino acid residues (e.g., Asp197 and Glu233 in α-amylase).

Quantitative Efficacy Data

The derivatization of the 5-bromo precursor yields compounds that frequently outperform standard clinical therapeutics like Acarbose in in vitro assays.

Table 1: Comparative Inhibitory Potential of C5-Arylated Derivatives

Compound / Standardα-Glucosidase IC₅₀ (μg/mL)α-Amylase IC₅₀ (μg/mL)Mechanism of Action
Acarbose (Standard) 16.59 ± 0.1310.15 ± 0.11Competitive Inhibition
Derivative 6e 7.17 ± 0.2012.00 ± 0.28Mixed Inhibition
Derivative 6h 15.34 ± 0.4522.10 ± 0.35Competitive Inhibition
Derivative 6k 25.10 ± 0.3045.60 ± 0.50Weak Inhibition

(Data summarized from recent evaluations of Pd-NHC synthesized thiazole libraries [1].)

Metabolic Starch Complex Carbohydrates (Starch) Amylase α-Amylase Starch->Amylase Oligo Oligosaccharides Amylase->Oligo Glucosidase α-Glucosidase Oligo->Glucosidase Glucose Rapid Glucose Absorption (Hyperglycemia) Glucosidase->Glucose Inhibitor 5-Substituted-2-isobutylthiazole Inhibitor->Amylase Blocks Active Site Inhibitor->Glucosidase Blocks Active Site

Metabolic signaling pathway demonstrating dual-enzyme competitive inhibition.

Oncological Mechanism of Action: Protein Kinase Inhibition

Beyond metabolic regulation, 5-substituted-2-isobutylthiazole derivatives exhibit significant antiproliferative properties by targeting protein kinases.

ATP-Mimetic Binding

Protein kinases regulate the cell cycle by phosphorylating target proteins using ATP. The thiazole core acts as a bioisostere for the adenine ring of ATP.

  • Causality: When the derivative enters the kinase hinge region, the thiazole nitrogen acts as a hydrogen bond acceptor, mimicking the N1 of adenine. Simultaneously, the C5-aryl substitution projects into the hydrophobic specificity pocket (often the DFG-out allosteric site), locking the kinase in an inactive conformation. This halts downstream phosphorylation cascades, ultimately inducing apoptosis in hyperproliferative cancer cells.

Kinase ATP Intracellular ATP Kinase Protein Kinase (Hinge Region) ATP->Kinase Binds Substrate Oncogenic Target Protein Kinase->Substrate Phospho Phosphorylated Protein (Uncontrolled Proliferation) Substrate->Phospho Phosphorylation Inhibitor Thiazole Derivative (ATP Mimetic) Inhibitor->ATP Competitive Exclusion Inhibitor->Kinase Occupies ATP Pocket

Kinase inhibition mechanism showing ATP competitive exclusion by the thiazole derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal controls and specific reaction terminators ensures that the observed causality is strictly due to the inhibitor's mechanism of action.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. The cleavage of pNPG by α-glucosidase yields p-nitrophenol, which turns yellow in an alkaline environment.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 5-substituted-2-isobutylthiazole derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation). Prepare a 0.1 M phosphate buffer (pH 6.8).

  • Enzyme Pre-incubation (Causality Step): Mix 10 μL of the inhibitor solution with 20 μL of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes. Why? This pre-incubation allows the inhibitor to establish hydrophobic interactions and achieve thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 20 μL of 5 mM pNPG substrate to the mixture. Incubate at 37°C for exactly 20 minutes.

  • Reaction Termination: Add 50 μL of 0.2 M Na₂CO₃. Why? The highly alkaline sodium carbonate immediately denatures the enzyme, halting the reaction. Furthermore, it shifts the equilibrium of p-nitrophenol to its phenoxide ion form, maximizing absorbance at 405 nm.

  • Validation & Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the % inhibition relative to a vehicle control (DMSO only) and a positive control (Acarbose).

Protocol 2: Protein Kinase Inhibition (Streptomyces avermitilis Model)

Because many oncological kinases share structural homology with bacterial kinases, Streptomyces avermitilis is frequently used as an initial, cost-effective screening model for kinase inhibition[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare ISP4 minimal agar medium. Inoculate with a standardized suspension of Streptomyces avermitilis spores.

  • Compound Application: Impregnate sterile 6 mm filter paper discs with 20 μL of the synthesized thiazole derivative (at varying concentrations, e.g., 50-100 μ g/disc ). Allow the solvent to evaporate completely to prevent solvent-induced toxicity artifacts.

  • Incubation: Place the discs onto the inoculated agar. Incubate at 28°C for 72-96 hours.

  • Validation & Readout: Measure the zone of inhibition (ZOI) in millimeters. Causality: A clear zone indicates that the compound has successfully penetrated the bacterial cell wall and bound to the intracellular kinases necessary for aerial mycelium formation and sporulation. Compare against a known kinase inhibitor standard (e.g., Surfactin).

Conclusion

The transformation of 5-bromo-2-isobutyl-1,3-thiazole into C5-arylated derivatives represents a masterclass in rational drug design. By exploiting the lipophilic C2-isobutyl tail for deep pocket anchoring and utilizing the C5 position for steric and electronic tuning, researchers can generate highly potent, dual-action therapeutic agents. Their validated ability to competitively inhibit both metabolic carbohydrate-cleaving enzymes and oncological protein kinases positions these derivatives as highly promising candidates for complex, multi-pathway diseases.

References

  • Khan, S., Buğday, N., Rehman, A. U., Haq, I. U., Yaşar, S., & Özdemir, İ. (2022). Synthesis, molecular docking, and biological evaluation of 5-alkyl (aryl)-2-isobutylthiazole derivatives: As α-amylase, α-glucosidase, and protein kinase inhibitors. Applied Organometallic Chemistry, 36(5), e6641. URL: [Link]

  • Buğday, N., Khan, S., Yaşar, S., & Özdemir, İ. (2021). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Journal of Organometallic Chemistry, 937, 121730. URL: [Link]

  • Wang, L., et al. (2023). The dissection of tomato flavor: biochemistry, genetics, and omics (Contextualizing the natural occurrence and biochemical baseline of 2-isobutylthiazole). National Institutes of Health (NIH) PMC. URL: [Link]

Foundational

Thermodynamic Stability of 5-Bromo-2-isobutyl-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary & Structural Foundations 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Foundations

5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The thermodynamic stability of this compound dictates its shelf-life, reactivity in cross-coupling reactions, and suitability as a precursor for active pharmaceutical ingredients (APIs).

The fundamental stability of the molecule is rooted in the planar, 5-membered thiazole core, which exhibits significant pi-electron delocalization and a high degree of[2]. However, thermodynamic stability is not uniform across the molecule; it is a composite of the core's aromaticity and the specific electronic and steric contributions of its substituents.

Substituent Effects and Mechanistic Causality

The overall Gibbs free energy of formation ( ΔGf​ ) and thermal decomposition threshold are governed by the two distinct functional groups attached to the thiazole ring. Understanding the causality behind these structural features is critical for predicting degradation pathways:

  • The 5-Bromo Substituent (Primary Cleavage Site): Bromine at the C5 position introduces competing electronic effects. While its inductive electron-withdrawing nature slightly destabilizes the adjacent pi-system, resonance donation partially offsets this. Thermodynamically, the C-Br bond is the weakest link in the molecule (bond dissociation energy ~280 kJ/mol). Under extreme thermal stress, homolytic cleavage of the C5-Br bond precedes the rupture of the robust thiazole ring.

  • The 2-Isobutyl Substituent (Steric Shielding): The branched alkyl chain at the C2 position provides moderate steric shielding to the nitrogen atom, which is relatively non-basic (pKa ~2.5 for the conjugate acid)[2]. Hyperconjugation from the alpha-carbon slightly enriches the electron density of the ring, enhancing overall thermodynamic stability compared to an unsubstituted thiazole.

G A 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) B Thiazole Core (High Aromaticity & Pi-Delocalization) A->B C 5-Bromo Group (Weak C-Br Bond, Primary Cleavage Site) A->C D 2-Isobutyl Group (Steric Shielding & Hyperconjugation) A->D E Overall Thermodynamic Stability Profile B->E C->E D->E

Logical relationship of substituent effects on thermodynamic stability.

Quantitative Thermodynamic Data

Empirical and predictive data provide a baseline for the compound's physical and thermal behavior. The boiling point and density are critical parameters for designing high-temperature distillation and purification workflows without inducing thermal degradation.

PropertyValueSource
CAS Number 905300-73-4[1]
Molecular Formula C7H10BrNS[3]
Molecular Weight 220.13 g/mol [3]
Predicted Boiling Point 243.2 ± 13.0 °C[3]
Predicted Density 1.424 ± 0.06 g/cm³[3]
Estimated Decomposition Temp ( Td​ ) > 260 °C[4]

Experimental Protocol: TGA/DSC Thermal Profiling

To empirically validate the thermodynamic stability of 5-Bromo-2-isobutyl-1,3-thiazole, a combined approach is required[4].

Self-Validating Design: This protocol incorporates a 15-minute isothermal hold at 100°C. This step acts as an internal validation mechanism—ensuring that any mass loss observed at higher temperatures is definitively attributed to actual thermal degradation (e.g., debromination) rather than the artifactual volatilization of residual moisture or trapped synthesis solvents.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of 5-Bromo-2-isobutyl-1,3-thiazole into an alumina ( Al2​O3​ ) crucible. Avoid overpacking to ensure uniform heat distribution across the liquid/solid interface.

  • Purge Gas Configuration: Set the instrument to a dry nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. An inert atmosphere prevents oxidative degradation, allowing the isolation of pure thermal decomposition pathways.

  • Initial Equilibration: Equilibrate the sample at 25°C for 5 minutes to establish a stable thermal baseline.

  • Isothermal Dehydration (Validation Step): Ramp the temperature at 10 °C/min to 100°C and hold isothermally for 15 minutes. Record any mass loss (indicative of volatiles). If mass loss exceeds 1%, the sample must be re-purified before continuing.

  • Thermal Ramp: Resume heating at a rate of 10 °C/min from 100°C to 400°C.

  • Data Acquisition & Analysis:

    • Identify the Tonset​ (onset of decomposition) from the TGA curve derivative (DTG).

    • Monitor the DSC heat flow to differentiate between endothermic phase changes (e.g., vaporization around 243°C) and exothermic decomposition events (e.g., ring fragmentation).

Workflow S1 Sample Prep (5mg in Alumina) S2 Equilibration & N2 Purge S1->S2 S3 Isothermal Hold (100°C, 15 min) S2->S3 S4 Thermal Ramp (10°C/min to 400°C) S3->S4 S5 TGA/DSC Data Acquisition S4->S5

Experimental workflow for TGA/DSC thermal profiling with volatile validation.

Conclusion

5-Bromo-2-isobutyl-1,3-thiazole exhibits a robust thermodynamic profile, characterized by the high stability of its aromatic core, modulated primarily by the lability of the C5-bromo substituent. Because thiazoles are planar and stabilized by pi-electron delocalization, the ring itself is highly resistant to thermal cracking. By employing rigorous, self-validating thermal analysis protocols, researchers can accurately map its degradation kinetics, ensuring optimal handling, storage, and reaction design in complex synthetic pipelines.

References

  • Thiazole - Molecular and Electronic Structure. Wikipedia. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 5-Bromo-2-isobutyl-1,3-thiazole

Audience: Researchers, scientists, and drug development professionals Document Type: Standard Operating Procedure & Application Guide Introduction & Strategic Overview The thiazole scaffold is a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Standard Operating Procedure & Application Guide

Introduction & Strategic Overview

The thiazole scaffold is a privileged structure in medicinal chemistry, agrochemicals, and flavor/fragrance development. Specifically, 2-alkylthiazoles like 2-isobutylthiazole are critical flavor intermediates naturally found in tomatoes. When functionalized with a halogen at the C5 position, such as in 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) , the molecule becomes a highly versatile building block. This brominated intermediate is extensively utilized in palladium-catalyzed C-H bond activation and cross-coupling reactions to synthesize complex C5-arylated thiazole derivatives, which are investigated as potential protein kinase inhibitors and advanced materials[1].

This application note details a robust, two-step synthetic route to 5-bromo-2-isobutyl-1,3-thiazole. The strategy avoids the use of highly toxic or pyrophoric reagents, relying instead on a classical Hantzsch thiazole synthesis followed by a regioselective electrophilic aromatic substitution (EAS).

Synthetic Workflow & Mechanistic Pathway

The synthesis is divided into two primary stages:

  • Construction of the Thiazole Core: Utilizing the Hantzsch reaction, 3-methylbutanethioamide (isovalerothioamide) is condensed with an α -halocarbonyl (e.g., bromoacetaldehyde)[2].

  • Regioselective Halogenation: The intermediate 2-isobutylthiazole is subjected to bromination. Due to the electronic effects of the heteroatoms in the thiazole ring, electrophilic attack occurs preferentially at the C5 position[3].

G A 3-Methylbutanethioamide + Bromoacetaldehyde B Hantzsch Cyclization (EtOH, 80°C) A->B Condensation C 2-Isobutylthiazole (Intermediate) B->C -H2O, -HBr D Electrophilic Bromination (NBS, DMF, 0°C to RT) C->D EAS E 5-Bromo-2-isobutyl- 1,3-thiazole D->E Regioselective

Figure 1: Two-step synthetic workflow for 5-bromo-2-isobutyl-1,3-thiazole.

Experimental Protocols

Part A: Hantzsch Synthesis of 2-Isobutylthiazole

The Hantzsch synthesis is selected for its high atom economy and reliability in forming 2-substituted thiazoles. The reaction initiates via nucleophilic attack of the thioamide sulfur onto the α -carbon of the halocarbonyl, followed by intramolecular cyclization and dehydration[2].

Reagents:

  • 3-Methylbutanethioamide (1.0 equiv, 100 mmol, 11.7 g)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv, 110 mmol, 21.7 g) Note: Deprotected in situ using catalytic acid, or use aqueous bromoacetaldehyde.

  • Ethanol (Absolute, 150 mL)

  • Hydrochloric acid (Conc., 2 mL, for acetal deprotection)

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methylbutanethioamide in 150 mL of absolute ethanol.

  • Addition: Add bromoacetaldehyde diethyl acetal to the stirring solution, followed by the careful addition of concentrated HCl. Causality: The acid catalyzes the hydrolysis of the acetal to the reactive aldehyde in situ, preventing the handling of volatile and unstable free bromoacetaldehyde.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1, UV/KMnO4).

  • Workup: Once the thioamide is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Neutralization: Dilute the residue with 100 mL of ethyl acetate and carefully neutralize with saturated aqueous NaHCO3​ until CO2 evolution ceases (pH ~8). Causality: Neutralization is critical to free the thiazole from its hydrobromide salt, allowing partitioning into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via vacuum distillation or silica gel chromatography to yield 2-isobutylthiazole as a pale yellow oil.

Part B: Regioselective Bromination at C5

Thiazoles undergo electrophilic bromination primarily at the C5 position. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) to provide a controlled, mild release of electrophilic bromine, thereby preventing over-bromination or the formation of perbromide salts[3].

Reagents:

  • 2-Isobutylthiazole (1.0 equiv, 50 mmol, 7.06 g)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 52.5 mmol, 9.34 g)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 75 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-isobutylthiazole in 75 mL of anhydrous DMF in a 250 mL round-bottom flask. Shield the flask from direct light using aluminum foil. Causality: Light can initiate radical pathways leading to unwanted aliphatic bromination on the isobutyl chain; maintaining standard EAS conditions ensures C5 regioselectivity.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Halogenation: Add NBS portion-wise over 30 minutes to manage the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via GC-MS or LC-MS.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 5% sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate quench reduces any unreacted electrophilic bromine species, preventing further reaction during workup and ensuring safety.

  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 × 75 mL).

  • Washing: Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine. Dry over MgSO4​ , filter, and concentrate in vacuo.

  • Validation & Isolation: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient). Validate the structure via 1H-NMR: The disappearance of the C5-proton singlet (typically around δ 7.2 ppm in the parent thiazole) and the retention of the C4-proton confirms regioselective C5-bromination.

Quantitative Data & Reaction Parameters

The following table summarizes the expected physicochemical parameters and optimized reaction metrics for this synthetic route.

ParameterStep 1: Hantzsch CyclizationStep 2: C5 Bromination
Target Intermediate/Product 2-Isobutylthiazole5-Bromo-2-isobutyl-1,3-thiazole
Molecular Weight 141.23 g/mol 220.13 g/mol
Optimal Temperature 80 °C (Reflux)0 °C 25 °C
Reaction Time 4 - 6 hours2 - 4 hours
Primary Solvent Absolute EthanolAnhydrous DMF
Expected Yield 75 - 85%80 - 90%
Validation Method GC-MS, 1H-NMRLC-MS, 1H-NMR (Loss of C5-H)

References

  • Thieme Connect. Product Class 17: Thiazoles (Halogenation). Retrieved from[Link]

  • AVESİS (Inonu University). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Retrieved from [Link]

Sources

Application

Application Note: 5-Bromo-2-isobutyl-1,3-thiazole as a Strategic Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, drug-like chemical libraries relies heavily on highly functionalized, versatile building blocks. 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, drug-like chemical libraries relies heavily on highly functionalized, versatile building blocks. 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) represents a privileged scaffold that combines the ubiquitous pharmacological utility of the thiazole ring with specific structural handles designed for late-stage functionalization and physicochemical optimization.

This application note provides an in-depth mechanistic rationale, structural analysis, and validated experimental protocols for utilizing 5-bromo-2-isobutyl-1,3-thiazole in hit-to-lead optimization workflows, specifically focusing on palladium-catalyzed cross-coupling methodologies.

Structural Rationale & Physicochemical Profiling (E-E-A-T Analysis)

The design of a drug candidate requires a delicate balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The architecture of 5-bromo-2-isobutyl-1,3-thiazole is intentionally designed to address both:

The Thiazole Core

The thiazole ring is a prominent heterocyclic scaffold found in a vast array of biologically active compounds, including natural products and synthetic drugs [1]. Its unique electronic distribution allows it to act as both a hydrogen bond acceptor (via the nitrogen atom) and a participant in π−π stacking interactions within protein binding pockets.

The 2-Isobutyl Substituent: Lipophilicity & Steric Shielding

The incorporation of an isobutyl group at the C2 position is a calculated design choice. In quantitative structure-activity relationship (QSAR) models, bulky hydrophobic substituents like the isobutyl group exert favorable lipophilic and stereoelectronic effects, often drastically increasing potency by occupying deep hydrophobic pockets in target binding sites[2].

  • Causality in Design: Compared to a straight-chain butyl group, the branched isobutyl moiety provides a larger steric shield. This steric bulk can protect adjacent vulnerable sites from cytochrome P450-mediated oxidative metabolism, thereby improving the metabolic half-life of the resulting drug candidate. Furthermore, it finely tunes the logP (partition coefficient), pushing the molecule into the optimal lipophilicity range required for crossing lipid bilayers without becoming excessively greasy.

The 5-Bromo Handle: A Vector for Diversification

The bromine atom at the C5 position serves as a highly reactive electrophilic handle. Because the C5 position of the thiazole ring is relatively electron-rich compared to the C2 position, oxidative addition by low-valent transition metals (like Pd(0)) is highly favored. This allows for rapid library generation via Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions [3].

SAR_Workflow N1 Target Identification (e.g., Kinase/Protease) N2 Scaffold Selection: 2-Isobutyl-1,3-thiazole Core N1->N2 N3 C5-Diversification via Cross-Coupling (Br handle) N2->N3 Suzuki/Buchwald N4 In Vitro Screening & LogP/Steric Assessment N3->N4 N4->N3 SAR Feedback Loop N5 Lead Candidate Selection N4->N5 Optimal Potency/ADME

Figure 1: Hit-to-lead SAR optimization workflow leveraging the 5-bromo-2-isobutyl-1,3-thiazole scaffold.

Palladium-Catalyzed Cross-Coupling Applications

To fully exploit 5-bromo-2-isobutyl-1,3-thiazole, researchers must employ robust catalytic systems that tolerate the coordinating nature of the thiazole nitrogen, which can otherwise poison palladium catalysts.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki cross-coupling reaction of organoboron compounds and organic halides is one of the most efficient methods for the construction of carbon-carbon bonds [3]. For this specific building block, the use of a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical.

  • Mechanistic Causality: The wide bite angle and strong σ -donating capability of dppf stabilize the Pd center, preventing the basic thiazole nitrogen from out-competing the ligand for coordination, which would lead to catalyst deactivation (aggregation into palladium black).

Catalytic_Cycle A Pd(0) Catalyst Generation B Oxidative Addition (C-Br Bond Cleavage) A->B 5-Bromo-2-isobutylthiazole C Transmetalation (Boronic Acid Transfer) B->C Base, Ar-B(OH)2 D Reductive Elimination (C-C Bond Formation) C->D D->A Catalyst Regeneration E 5-Aryl-2-isobutylthiazole Product D->E Product Release

Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 5-Bromo-2-isobutyl-1,3-thiazole.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 5-bromo-2-isobutyl-1,3-thiazole with phenylboronic acid. This data demonstrates the necessity of specific catalyst-base pairings.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045% (Incomplete conversion)
2 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF10032% (Catalyst degradation)
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 9094%
4 Pd2​(dba)3​ / XPhos K3​PO4​ Toluene10088%

*Yields determined by HPLC analysis against an internal standard.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific quenching steps are included to ensure reproducibility and high purity of the final intermediates.

Protocol A: General Procedure for Suzuki-Miyaura Coupling

Objective: Synthesis of 5-aryl-2-isobutyl-1,3-thiazole derivatives.

Materials:

  • 5-Bromo-2-isobutyl-1,3-thiazole (1.0 mmol, 220.13 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 40.8 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-isobutyl-1,3-thiazole, the arylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O mixture. Degas the suspension by sparging with inert Argon gas for 10 minutes. Self-Validation Check: The solution should be thoroughly deoxygenated to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Causality: The starting bromide is UV-active and will appear at a higher Rf​ than the highly conjugated product.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH4​Cl (15 mL). Rationale: NH4​Cl helps to break up palladium emulsions and neutralizes the basic aqueous phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-aryl-2-isobutyl-1,3-thiazole.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 5-amino-2-isobutylthiazole derivatives, which are abundant five-membered heterocyclic compounds in the field of medicinal chemistry[4].

Materials:

  • 5-Bromo-2-isobutyl-1,3-thiazole (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Pd2​(dba)3​ (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 mmol, 651.6 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 5-bromo-2-isobutyl-1,3-thiazole, amine, Cs2​CO3​ , Pd2​(dba)3​ , and Xantphos.

  • Solvent Addition: Add anhydrous, degassed toluene. Causality: Xantphos is utilized because its wide bite angle directly accelerates the reductive elimination step, which is notoriously the rate-limiting step in C-N bond formation with electron-rich heteroaryls.

  • Heating: Seal the vial and heat at 100 °C for 16 hours.

  • Filtration: Cool to room temperature and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium. Wash the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (eluent gradient: Hexanes to Hexanes:EtOAc 1:1) to yield the target aminothiazole.

References

  • Benchchem.5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules.
  • ACS Medicinal Chemistry Letters.New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies.
  • PubMed Central (PMC).Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling.
  • RSC Advances.Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry.
Method

Application Note: Divergent Lithiation Strategies for 5-Bromo-2-isobutyl-1,3-thiazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselective Functionalization, Halogen-Metal Exchange, and the Halogen Dance Reaction Executive Summary The 1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselective Functionalization, Halogen-Metal Exchange, and the Halogen Dance Reaction

Executive Summary

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry. Specifically, 5-bromo-2-isobutyl-1,3-thiazole represents a highly versatile building block due to the presence of two distinct reactive sites: a polarizable carbon-bromine bond at the C5 position and an acidic proton at the C4 position.

This application note details how the choice of lithiating reagent fundamentally alters the regiochemical outcome of the reaction. By leveraging either kinetic halogen-metal exchange or thermodynamic deprotonation (the "Halogen Dance"), chemists can selectively synthesize either 5-substituted or 4-bromo-5-substituted thiazole derivatives from the exact same starting material.

Mechanistic Causality: The "Why" Behind Reagent Selection

The successful functionalization of 5-bromo-2-isobutyl-1,3-thiazole relies entirely on understanding the kinetic and thermodynamic forces governing organolithium chemistry.

  • Pathway A: Direct Halogen-Metal Exchange (n-BuLi) When treated with n-butyllithium (n-BuLi), the reaction is driven kinetically. n-BuLi acts as a potent nucleophile, attacking the polarizable bromine atom to facilitate a rapid bromine-lithium exchange[1]. This process outpaces any potential deprotonation events at -78 °C, generating a stable 5-lithiothiazole intermediate that can be directly trapped by electrophiles.

  • Pathway B: Deprotonation and the Halogen Dance (LDA) Conversely, Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base. It cannot attack the bromine atom. Instead, it deprotonates the only available acidic proton at the C4 position, yielding a kinetic 4-lithio-5-bromothiazole intermediate[2]. However, the C5 position of a thiazole is inherently more acidic than the C4 position due to the proximity of the sulfur atom. To reach thermodynamic equilibrium, the molecule undergoes a spontaneous 1,2-halogen migration—known as the Halogen Dance —where the bromine shifts to C4 and the lithium shifts to C5[3]. This elegant rearrangement allows for the synthesis of complex 4,5-disubstituted thiazoles[4].

Quantitative Reaction Parameters

The following table summarizes the critical quantitative parameters required to selectively drive the reaction down either Pathway A or Pathway B.

Reaction ParameterPathway A: Direct ExchangePathway B: Halogen Dance
Reagent Choice n-Butyllithium (n-BuLi)Lithium diisopropylamide (LDA)
Equivalents (Base) 1.05 – 1.10 eq1.10 – 1.50 eq
Primary Mechanism Nucleophilic attack on BromineDeprotonation at C4 1,2-Migration
Operating Temperature -78 °C (Strictly maintained)-78 °C to 0 °C (for LDA prep), then -78 °C
Maturation Time 30 minutes2.0 hours (to ensure complete migration)
Kinetic Intermediate 5-Lithio-2-isobutylthiazole4-Lithio-5-bromo-2-isobutylthiazole
Thermodynamic State 5-Lithio-2-isobutylthiazole4-Bromo-5-lithio-2-isobutylthiazole
Final Core Structure 5-Substituted-2-isobutylthiazole4-Bromo-5-substituted-2-isobutylthiazole

Pathway Visualization

G cluster_exchange Pathway A: Direct Halogen-Metal Exchange cluster_dance Pathway B: Deprotonation & Halogen Dance SM 5-Bromo-2-isobutyl-1,3-thiazole Li_Exchange 5-Lithio-2-isobutyl-1,3-thiazole (Kinetic & Thermodynamic) SM->Li_Exchange n-BuLi (1.1 eq) THF, -78 °C Deprot 4-Lithio-5-bromo-2-isobutyl-1,3-thiazole (Kinetic Intermediate) SM->Deprot LDA (1.1 - 1.5 eq) THF, -78 °C Prod_A 5-Substituted-2-isobutyl-1,3-thiazole Li_Exchange->Prod_A Electrophile (e.g., DMF) -78 °C to RT Dance 4-Bromo-5-lithio-2-isobutyl-1,3-thiazole (Thermodynamic Intermediate) Deprot->Dance 1,2-Halogen Migration (Spontaneous at -78 °C) Prod_B 4-Bromo-5-substituted-2-isobutyl-1,3-thiazole Dance->Prod_B Electrophile (e.g., DMF) -78 °C to RT

Divergent lithiation pathways of 5-bromo-2-isobutyl-1,3-thiazole based on reagent selection.

Step-by-Step Experimental Protocols

Protocol A: Direct Bromine-Lithium Exchange

(Exemplary Synthesis of 2-Isobutyl-1,3-thiazole-5-carbaldehyde)

  • System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add 5-bromo-2-isobutyl-1,3-thiazole (1.0 eq, e.g., 10.0 mmol) and anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Stir for 15 minutes to ensure complete thermal equilibration.

  • Lithiation: Using a syringe pump, add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise down the inner wall of the flask over 10–15 minutes.

    • Causality Check: Slow addition prevents localized exothermic spikes, which could lead to unwanted ring-opening or nucleophilic addition of n-BuLi to the thiazole ring[1].

  • Maturation: Stir the mixture at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

  • Electrophile Trapping: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Quenching & Workup: Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: LDA-Mediated Halogen Dance

(Exemplary Synthesis of 4-Bromo-2-isobutyl-1,3-thiazole-5-carbaldehyde)

  • LDA Generation: In a separate flame-dried flask under argon, add diisopropylamine (1.2 eq) and anhydrous THF. Cool to -78 °C, slowly add n-BuLi (1.15 eq), and warm to 0 °C for 30 minutes to ensure complete amine deprotonation. Re-cool the LDA solution to -78 °C[4].

  • Substrate Addition: Slowly transfer the freshly prepared LDA solution via cannula to a solution of 5-bromo-2-isobutyl-1,3-thiazole (1.0 eq) in THF pre-cooled to -78 °C[4].

    • Causality Check: Maintaining a slight excess of base ensures complete deprotonation before the electrophile is introduced, preventing the formation of mixed, un-rearranged byproducts.

  • Halogen Dance Maturation: Stir the deeply colored mixture at -78 °C for 2.0 hours.

    • Causality Check: The 1,2-halogen migration is a thermodynamic process. Sufficient time must be granted at cryogenic temperatures for the kinetic 4-lithio species to fully rearrange into the stable 5-lithio species[2].

  • Electrophile Trapping: Add anhydrous DMF (1.5 eq) dropwise[4].

  • Quenching & Workup: Stir for 2 hours while gradually allowing the reaction to warm to room temperature[4]. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.

Self-Validating Systems: In-Process Controls

To ensure absolute trustworthiness in your synthetic workflow, do not blindly add expensive electrophiles without verifying the success of the lithiation or the halogen dance. Implement the following Deuterium Quench Aliquot protocol as an in-process control:

Procedure:

  • Prior to adding the electrophile (DMF), withdraw a 0.5 mL aliquot of the reaction mixture using a dry, argon-purged syringe.

  • Immediately inject the aliquot into a sealed GC vial containing 0.5 mL of MeOD or D₂O.

  • Add 1 mL of hexanes, shake vigorously, and allow the layers to separate.

  • Analyze the organic layer via GC-MS and/or ¹H-NMR.

Data Interpretation (The Validation Checkpoint):

  • For Protocol A (n-BuLi): GC-MS must show a mass corresponding to 5-deuterio-2-isobutylthiazole ( m/z=M−79+2 ). The complete disappearance of the characteristic 1:1 bromine isotope pattern confirms 100% halogen-metal exchange.

  • For Protocol B (LDA): GC-MS must show 4-bromo-5-deuterio-2-isobutylthiazole. The retention of the 1:1 bromine isotope pattern, coupled with a mass increase of +1 Da (due to D replacing H), confirms the halogen dance was successful. In ¹H-NMR, the disappearance of the characteristic thiazole C4 proton singlet (typically ~7.5 ppm) definitively validates complete deprotonation.

Sources

Application

Application Note: Advanced Applications of 5-Bromo-2-isobutyl-1,3-thiazole in Agrochemical Synthesis

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Compound Focus: 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4)[1] Executive Summary The development of next-generation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Compound Focus: 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4)[1]

Executive Summary

The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds. Thiazole derivatives have emerged as a cornerstone in modern agrochemistry due to their broad-spectrum biological activity, low environmental toxicity, and structural versatility[2]. This application note details the strategic utility of 5-Bromo-2-isobutyl-1,3-thiazole as a highly modular building block for synthesizing novel fungicides and pesticides. By leveraging transition-metal-catalyzed cross-coupling protocols, researchers can rapidly generate libraries of active ingredients targeting critical agricultural pathogens, including oomycetes and resistant fungal strains.

Mechanistic Rationale: Scaffold Design & Causality

The specific structural features of 5-Bromo-2-isobutyl-1,3-thiazole provide distinct physicochemical and synthetic advantages in agrochemical development:

  • The 2-Isobutyl Group (Lipophilicity & Penetration): In agrochemical design, the partition coefficient (logP) dictates the translaminar mobility of an active ingredient. The isobutyl moiety at the C2 position introduces a sterically shielded, highly lipophilic domain. This specific modification enhances the molecule's ability to penetrate the waxy cuticles of plant leaves and the complex lipid bilayers of fungal pathogens, increasing the localized concentration of the active pharmacophore[3].

  • The 5-Bromo Group (Synthetic Activation): The C5 position of the thiazole ring is electronically activated for oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). The adjacent sulfur atom stabilizes the resulting metal-aryl intermediate. This makes 5-bromothiazoles ideal, highly reactive electrophiles for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. This reactivity allows for the late-stage installation of diverse functional groups without disrupting the core heterocycle.

Target Agrochemical Pathways

Derivatives synthesized from this scaffold frequently align with two major Fungicide Resistance Action Committee (FRAC) classifications:

  • FRAC Code 22 (Thiazole Carboxamides): Analogs of ethaboxam that inhibit mitosis and cell division by targeting the cytoskeleton[4].

  • FRAC Code 49 (Oxysterol Binding Protein Inhibitors): Analogs of oxathiapiprolin (piperidinyl-thiazole-isoxazolines) that disrupt lipid transport by inhibiting the PcORP1 protein[4],[5].

MOA T Thiazole Fungicide (Lipophilic Penetration) P Target Protein Binding (e.g., PcORP1 or CYP51) T->P High Affinity L Inhibition of Lipid Transport or Sterol Biosynthesis P->L Enzymatic Blockade M Cell Membrane Disruption (Loss of Integrity) L->M Structural Failure D Fungal Cell Death (Pathogen Clearance) M->D Apoptosis/Necrosis

Fig 1. General mechanism of action for thiazole-derived fungicides targeting oomycetes.

Experimental Protocol: Suzuki-Miyaura Diversification

To generate FRAC 49 analogs, the 5-bromo position must be coupled with a heterocyclic boronic ester. The following protocol provides a self-validating system for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-isobutyl-1,3-thiazole.

Reagents & Materials
  • Electrophile: 5-Bromo-2-isobutyl-1,3-thiazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Substituted Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL), rigorously degassed.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Causality: Preventing Catalyst Deactivation)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum and purge with ultra-pure Argon for 5 minutes.

  • In a separate vial, dissolve 5-Bromo-2-isobutyl-1,3-thiazole in the 1,4-Dioxane/H₂O mixture.

  • Causality Check: Water is strictly required to dissolve the inorganic base and form the reactive boronate intermediate necessary for transmetalation.

  • Sparge the solvent mixture with Argon for 15 minutes, then transfer it to the Schlenk flask via a gas-tight syringe.

Step 2: Heating & In-Process Validation

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Self-Validation (TLC/LC-MS): At t = 4 hours, withdraw a 10 µL aliquot. Dilute in EtOAc and run a TLC (Hexanes/EtOAc 8:2). The starting thiazole (Rf ~0.6) should be nearly consumed, and a new UV-active spot (Rf ~0.4) should appear. Confirm the exact mass of the cross-coupled product via LC-MS before proceeding to workup. Proceeding without mass confirmation risks purifying unreacted starting materials or homocoupled byproducts.

Step 3: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to neutralize the base and remove inorganic salts.

  • Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation (Phase Check): Spot the aqueous layer on TLC to ensure no polar product was lost to the aqueous phase.

  • Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc).

Quantitative Data: Reaction Optimization

The choice of catalyst and base drastically affects the yield of the C-C bond formation due to the unique electronic environment of the thiazole ring. Table 1 summarizes the optimization parameters for coupling 5-Bromo-2-isobutyl-1,3-thiazole.

Table 1: Optimization of Cross-Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Poor conversion; monodentate ligand led to rapid catalyst degradation (Pd black).
2Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal. Bidentate ligand stabilizes Pd intermediates; prevents precipitation.
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10092High steric bulk of XPhos accelerates reductive elimination, but higher cost.
4CuI / DMEDAK₃PO₄Toluene11075Ullmann-type C-N coupling[6]; cost-effective alternative for amination workflows.

Workflow Visualization

The integration of 5-Bromo-2-isobutyl-1,3-thiazole into an agrochemical discovery pipeline follows a highly iterative process, moving from scaffold diversification to in vitro screening against target pathogens.

G A 5-Bromo-2-isobutyl-1,3-thiazole (Starting Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B Boronic Acids/Amines C Thiazole-based Active Ingredient (e.g., FRAC 49 Analog) B->C High Yield Diversification D In Vitro Fungicidal Screening (Oomycete Targets) C->D Biological Evaluation E Lead Optimization & SAR Analysis D->E Hit-to-Lead E->A Scaffold Refinement

Fig 2. Iterative agrochemical discovery workflow utilizing 5-Bromo-2-isobutyl-1,3-thiazole.

References

  • [1] Sigma-Aldrich. 5-bromo-2-isobutyl-1,3-thiazole | 905300-73-4. 1

  • [2] ACS Publications. Thiazole and Isothiazole Chemistry in Crop Protection. 2

  • [4] Crop Protection Network. Fungicide Use in Field Crops Web Book. 4

  • [6] ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. 6

  • [5] RSC Publishing. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. 5

  • [3] ASM Journals. Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species. 3

  • Journal of Organic Chemistry. Asymmetrical/Symmetrical D−π−A/D−π−D Thiazole-Containing Aromatic Heterocyclic Fluorescent Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting debromination issues with 5-Bromo-2-isobutyl-1,3-thiazole

Welcome to the technical support center for 5-Bromo-2-isobutyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and may encounter chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-isobutyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and may encounter challenges during the critical debromination step to yield the target molecule, 2-isobutyl-1,3-thiazole. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low or no conversion in my debromination reaction. What are the most common culprits?

Low conversion is a frequent issue stemming from several core factors: reagent deactivation, insufficient reaction energetics, or improper reaction setup. Key areas to investigate are:

  • Reagent Quality: Organometallic reagents like n-Butyllithium (n-BuLi) are highly sensitive to air and moisture, while hydrogenation catalysts (e.g., Palladium on Carbon) can lose activity over time or be poisoned by impurities.

  • Anhydrous Conditions: For organometallic pathways, trace amounts of water in the solvent or on glassware will quench the reagents faster than they can react with your substrate.[1][2]

  • Reaction Temperature: Halogen-metal exchange reactions require cryogenic temperatures (typically -78 °C) to prevent side reactions and reagent decomposition.[3] Catalytic hydrogenations may require specific temperatures to achieve a reasonable reaction rate.

  • Incomplete Mixing: In heterogeneous reactions, such as those using Pd/C or magnesium metal, efficient stirring is critical to ensure proper contact between reactants.

Q2: Which debromination method is best for my application?

The optimal method depends on the scale of your reaction, the functional groups present on your molecule (if it's more complex than the parent compound), and the equipment available.

MethodKey ReagentsProsCons
Catalytic Hydrogenation H₂, Pd/CClean, high-yielding, excellent functional group tolerance.[4][5]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Halogen-Metal Exchange n-BuLi or t-BuLiVery fast and efficient at low temperatures.[6]Requires strictly anhydrous conditions; sensitive to temperature fluctuations.
Grignard Formation & Quench Mg metal, THF/EtherMilder than lithiation; reagent is easily prepared.Initiation can be difficult; requires anhydrous conditions.[1][2]
Photoredox Catalysis Ru(bpy)₃Cl₂, H-donorExtremely mild conditions (visible light); excellent functional group tolerance.[7][8]Requires specialized photocatalysis setup; may require screening of H-donors.
Q3: What are the primary side products I should watch for?

Besides unreacted starting material, the most common side product is the protonated starting material from a quenched but unreacted organometallic intermediate. In the case of lithiation, if the temperature rises, n-BuLi can react with ethereal solvents like THF, leading to complex byproduct formation.[3] For catalytic reactions, over-reduction of other functional groups can occur if the reaction is not monitored carefully.

Troubleshooting Guide 1: Halogen-Metal Exchange with n-Butyllithium

This method involves reacting 5-Bromo-2-isobutyl-1,3-thiazole with an organolithium reagent (like n-BuLi) to form a lithiated intermediate, which is then quenched with a proton source (e.g., water, methanol) to give the debrominated product.

Q: My reaction doesn't seem to work. After quenching, I only recover my starting material. What went wrong?

A: This is a classic sign that the initial lithiation (the bromine-lithium exchange) failed. The thiazole ring's electronics make the C-5 bromine susceptible to exchange, but success hinges on pristine reaction conditions.

Causality & Solutions:

  • Inactive n-BuLi: n-BuLi degrades upon exposure to air and moisture. Even new bottles can have a lower-than-stated molarity.

    • Action: Titrate your n-BuLi solution before use. A common method is titration with diphenylacetic acid. If the molarity is significantly low, use a fresh, unopened bottle.

  • Wet Solvents/Glassware: Water is the primary enemy of organolithium reagents.

    • Action: Rigorously dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone).

  • Temperature Control: The lithiated thiazole intermediate may be unstable at higher temperatures. The exchange reaction itself is extremely fast, but side reactions can occur if the temperature is not maintained.

    • Action: Ensure your reaction is kept at -78 °C (a dry ice/acetone or ethyl acetate bath) throughout the addition and stirring period.[9]

To verify the formation of the lithiated intermediate before the final quench, you can take a small aliquot from the reaction mixture and quench it with deuterated water (D₂O). Analysis of this sample by ¹H NMR should show the disappearance of the C-5 proton signal, and mass spectrometry will show an increase of one mass unit, confirming successful deuteration and thus successful lithiation.[9]

Workflow: Troubleshooting Lithiation Failure

Caption: Decision workflow for troubleshooting failed lithiation reactions.

Protocol 1: Debromination via Halogen-Metal Exchange
  • Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas.

  • Reagents: To the flask, add 5-Bromo-2-isobutyl-1,3-thiazole (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add n-Butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor by TLC (quench a drop in methanol before spotting) to confirm the consumption of starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain 2-isobutyl-1,3-thiazole.[10][11][12]

Troubleshooting Guide 2: Catalytic Hydrogenation

This method uses a catalyst, typically palladium on a solid support (Pd/C), and hydrogen gas to reductively cleave the C-Br bond. It is often very clean and high-yielding.

Q: My catalytic hydrogenation is very slow, or has stalled completely. How can I fix this?

A: Stalled hydrogenations are usually due to catalyst or substrate issues. Aryl bromides are readily reduced under neutral conditions, often more easily than other functional groups, so success is typically high.[4][5][13]

Causality & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the engine of this reaction.

    • Cause: The catalyst may be old, may have been improperly stored (exposed to air), or may have been poisoned. Sulfur compounds can sometimes act as catalyst poisons, but in this case, the sulfur is part of the stable aromatic thiazole ring and should not be an issue. Impurities in the starting material or solvent are more likely culprits.

    • Action: Use a fresh batch of 10% Pd/C catalyst. Ensure it is handled quickly in the air to minimize oxidation. If poisoning is suspected, purifying the starting material may be necessary.

  • Insufficient Hydrogen: The reaction consumes hydrogen gas.

    • Cause: A leak in the system or insufficient pressure can starve the reaction. For atmospheric pressure hydrogenations (using a balloon), the balloon must be kept full.

    • Action: Check all seals and joints on your hydrogenation apparatus for leaks. For reactions requiring higher pressure, ensure the vessel is properly charged.

  • Poor Mass Transfer: This is a triphasic reaction (solid catalyst, liquid solution, gaseous hydrogen).

    • Cause: Inefficient stirring prevents the hydrogen gas from dissolving into the solvent and reaching the catalyst surface where the reaction occurs.

    • Action: Increase the stirring rate significantly to create a vortex that pulls gas into the solution. Ensure the reaction vessel is appropriately sized for the reaction volume.

Protocol 2: Debromination via Catalytic Hydrogenation
  • Setup: In a flask suitable for hydrogenation, dissolve 5-Bromo-2-isobutyl-1,3-thiazole (1.0 eq) in a solvent like methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol %).

  • Inerting: Seal the flask and purge the headspace with nitrogen or argon, followed by purging with hydrogen gas.

  • Reaction: Secure a hydrogen-filled balloon to the flask (for atmospheric pressure) or charge the vessel to the desired pressure. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.[13]

  • Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry in the air. Quench it with water.

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

By systematically addressing these common issues, you can significantly improve the success rate of your debromination reactions.

References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5347-5351. [Link]

  • Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Thieme Connect. [Link]

  • Wikipedia contributors. (2024). Grignard reagent. Wikipedia. [Link]

  • Parr, B. T., & Sampson, P. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5896-5902. [Link]

  • Sinenko, V. O., Slivchuk, S. R., & Brovarets, V. S. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • Chemguide. (n.d.). Grignard Reagents. Chemguide. [Link]

  • CN101891701A - Synthetic method of 2-isobutylthiazole.
  • Reddit. (2025). Lithiations Not Working. Reddit. [Link]

  • Deb, R. (2022). How to confirm that a lithiation reaction has reached 100% completion? How to reduce the rate of side product formation during lithiation reaction? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isobutylthiazole. PubChem Compound Database. [Link]

  • Jana, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(47), 11436-11451. [Link]

  • Insights in Advanced Organic Chemistry. (2024, February 21). Mechanism of the Lithiation. YouTube. [Link]

Sources

Optimization

Best purification and recrystallization methods for 5-Bromo-2-isobutyl-1,3-thiazole

Welcome to the technical support center for 5-Bromo-2-isobutyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-isobutyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification and recrystallization of this important heterocyclic building block. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.

Understanding the Compound: Physicochemical Properties

A successful purification strategy begins with a solid understanding of the compound's physical and chemical properties. These parameters dictate the choice of solvents, temperature, and purification methodology.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₁₀BrNSProvides the elemental composition.
Molecular Weight 220.13 g/mol Essential for calculating molar equivalents and yields.
CAS Number 905300-73-4Unique identifier for ensuring you are working with the correct substance.
Appearance Typically a liquid or low-melting solid, may be colorless to yellow/brown.Visual inspection can give a preliminary indication of purity. Darker colors often suggest impurities.
Boiling Point Estimated to be >200°C at atmospheric pressure.High boiling point necessitates vacuum distillation to prevent thermal decomposition.[1]
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Toluene) and sparingly soluble in water.[1]Critical for selecting solvents for extraction, column chromatography, and recrystallization.
Chemical Nature The thiazole ring is weakly basic.The basic nature can lead to strong interactions with acidic stationary phases like silica gel during chromatography.[1]

General Purification Strategy Workflow

The purification of 5-Bromo-2-isobutyl-1,3-thiazole typically involves a multi-step approach to remove different types of impurities, from residual reagents to thermally-induced byproducts.

Purification_Workflow Crude Crude Product (Post-Workup) Aqueous_Wash Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Aqueous_Wash Remove water- soluble salts Distillation Vacuum Distillation Aqueous_Wash->Distillation Remove non-volatile impurities Column Column Chromatography Distillation->Column Separate close-boiling & polar impurities Recrystallization Recrystallization (if solid) Column->Recrystallization Final polishing & crystal lattice formation Pure Pure Product (>98%) Column->Pure If liquid Recrystallization->Pure If solid

Caption: General purification workflow for 5-Bromo-2-isobutyl-1,3-thiazole.

Troubleshooting Guide & FAQs

This section addresses specific issues commonly encountered during the purification of 5-Bromo-2-isobutyl-1,3-thiazole and related heterocyclic compounds.

Issue 1: Low Purity After Initial Workup

Q: My crude product is only 80-90% pure after aqueous workup. What are the likely impurities and how can I remove them?

A: The impurities depend heavily on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: For instance, in a Hantzsch synthesis, you might have residual α-haloketones or thioamides.[2][3]

  • Isomeric Byproducts: Bromination reactions can sometimes yield a mixture of isomers.[4]

  • Catalyst Residues: If transition metals (like Palladium) were used, residual catalyst can cause dark coloration (grey, black, or brown).[5] This is often referred to as "palladium black."

  • High-Boiling Solvents: Residual solvents from the reaction (e.g., DMF, Dioxane).

Solutions:

  • Catalyst Removal: Before concentration, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This is highly effective at trapping finely dispersed metal particles.[5]

  • Vacuum Distillation: This is the most effective method for removing non-volatile starting materials and catalyst residues from a liquid product.

  • Column Chromatography: This technique is ideal for separating isomers and other byproducts with different polarities from your target compound.

Issue 2: Problems During Vacuum Distillation

Q: I'm trying to purify my product by vacuum distillation, but I'm getting poor separation and I suspect the product is decomposing.

A: These are common challenges with thiazole derivatives.

  • Poor Separation: This occurs when impurities have boiling points very close to your product. A simple distillation setup is often insufficient.

    • Solution: Employ fractional distillation using a column with a higher number of theoretical plates, such as a Vigreux or packed column. Monitor the head temperature closely and collect only the fraction that distills at a constant, stable temperature.[1]

  • Thermal Decomposition: Thiazoles can be sensitive to high temperatures, even under vacuum. Prolonged heating can lead to the formation of dark, tarry byproducts.[1][6]

    • Solution: Ensure your vacuum is as low as possible to minimize the boiling point. The distillation flask should be heated in a mantle or oil bath that is no more than 20-30°C hotter than the vapor temperature to ensure smooth, controlled boiling without localized overheating.

Issue 3: Challenges in Column Chromatography

Q: I'm losing a significant amount of my compound on the silica gel column, and the fractions are still impure.

A: This points to two primary issues: strong adsorption and poor eluent choice.

  • Irreversible Adsorption & Streaking: The weakly basic nitrogen on the thiazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and streaky bands on the column.[1]

    • Solution 1 (Recommended): Deactivate the silica gel by adding a small amount of triethylamine (Et₃N) to your eluent system (typically 0.1-1%). The triethylamine will preferentially bind to the acidic sites, allowing your product to pass through unimpeded.[1]

    • Solution 2: Switch to a less acidic stationary phase, such as neutral or basic alumina.[1]

  • Co-elution of Impurities: This happens when an impurity has a polarity very similar to your product.

    • Solution: Meticulously optimize your eluent system using Thin Layer Chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for a retention factor (Rƒ) of 0.2-0.4 for your product to achieve the best separation on the column.[1] If separation is still difficult, a gradient elution (gradually increasing solvent polarity) may be required.[1]

Issue 4: Recrystallization Failures

Q: My compound is a low-melting solid, but I can't get it to crystallize. It either "oils out" or doesn't precipitate at all.

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, which happens if the solution is supersaturated at a temperature above the compound's melting point.

  • Solution for Oiling Out:

    • Re-heat the solution to re-dissolve the oil.

    • Add a slightly larger volume of the hot solvent to make the solution less concentrated.

    • Allow the solution to cool much more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of an ordered crystal lattice.

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

  • No Crystal Formation: This indicates your compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: You need to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" anti-solvent (one in which it is insoluble, e.g., hexanes or heptane) dropwise at room temperature until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify it, then cool slowly.[7]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Crude Product Analysis (TLC, ¹H NMR) Q1 Dark Color? Start->Q1 A1 Filter through Celite® to remove catalyst. Q1->A1 Yes Q2 Multiple Spots on TLC? Q1->Q2 No A1->Q2 A2 Perform Column Chromatography. Optimize eluent for Rf ≈ 0.3. Q2->A2 Yes Final Pure Product Q2->Final No (Single Spot) Q3 Product is Liquid? A2->Q3 A3 Purify by Vacuum Distillation. Q3->A3 Yes Q4 Product is Solid? Q3->Q4 No Loss High Product Loss on Column? A3->Loss A4 Purify by Recrystallization. Q4->A4 Yes Oil Compound 'Oils Out'? A4->Oil Loss->Final No Loss_Sol Add 0.5% Et₃N to eluent or switch to Alumina. Loss->Loss_Sol Yes Loss_Sol->Final Oil->Final No Oil_Sol Cool slower. Use more solvent or a solvent-pair. Oil->Oil_Sol Yes Oil_Sol->Final

Caption: Decision tree for troubleshooting purification of 5-Bromo-2-isobutyl-1,3-thiazole.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify liquid 5-Bromo-2-isobutyl-1,3-thiazole from non-volatile or high-boiling impurities.

  • Setup: Assemble a fractional distillation apparatus for vacuum use. Use a short Vigreux column between the distillation flask and the distillation head. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude material in the distillation flask (no more than 2/3 full).

    • Slowly apply vacuum and begin gentle heating using an oil bath or heating mantle.

    • Discard the initial low-boiling fraction (forerun), which may contain residual solvents.

    • Monitor the vapor temperature at the distillation head. When the temperature stabilizes, begin collecting the product fraction in a pre-weighed receiving flask.

    • Stop the distillation when the temperature either drops or begins to rise sharply, indicating that the product has finished distilling or higher-boiling impurities are beginning to come over.

    • Release the vacuum before turning off the cooling water and stopping the heat source.

Protocol 2: Purification by Column Chromatography

Objective: To separate 5-Bromo-2-isobutyl-1,3-thiazole from impurities of different polarity.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rƒ value of ~0.2-0.4 for the product.[1] Prepare the chosen eluent and add 0.5% (v/v) triethylamine.

  • Column Packing: Securely clamp a chromatography column vertically. Add the eluent, then slowly pour in silica gel as a slurry. Allow the silica to settle into a uniform bed, draining excess eluent until the solvent level is just above the silica surface. Add a thin layer of sand on top.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (if necessary) to begin elution. Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

Objective: To purify solid 5-Bromo-2-isobutyl-1,3-thiazole to a high degree of purity.

  • Solvent Screening: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) to each. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7] An ethanol/water mixture is often a good starting point for such compounds.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture with swirling until the solid just dissolves. Do not add a large excess of solvent.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]

  • Tarasova, O. et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E, 68(Pt 9), o2627. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 5-Bromo-2-isobutyl-1,3-thiazole substitutions

Welcome to the technical support center for synthetic strategies involving 5-Bromo-2-isobutyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 5-Bromo-2-isobutyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this sterically hindered heterocyclic building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you overcome common hurdles and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

5-Bromo-2-isobutyl-1,3-thiazole is a valuable scaffold in medicinal chemistry. However, the bulky isobutyl group at the C2 position presents a significant steric shield. This hindrance can impede the approach of catalysts and coupling partners to the C5-bromo position, often leading to low yields, slow reaction times, or complete reaction failure in standard cross-coupling and substitution protocols. This guide will walk you through strategies to mitigate these effects.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial challenges encountered when working with 5-Bromo-2-isobutyl-1,3-thiazole.

Q1: My Suzuki-Miyaura coupling reaction with 5-Bromo-2-isobutyl-1,3-thiazole is giving very low to no yield. What's the likely cause?

A1: The primary culprit is almost always steric hindrance from the 2-isobutyl group, which inhibits the oxidative addition of the palladium catalyst to the C5-Br bond. Standard palladium catalysts like Pd(PPh₃)₄ may be too bulky to efficiently access the reaction site. Furthermore, the chosen ligand may not be robust enough to facilitate the subsequent transmetalation and reductive elimination steps with a hindered substrate.[1][2]

Initial Troubleshooting Steps:

  • Switch to a Less Hindered Catalyst/Ligand System: Move from tetrakis(triphenylphosphine)palladium(0) to a system using a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition.

  • Use a Stronger, Non-Nucleophilic Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for hindered couplings.[1]

Q2: I'm observing significant debromination of my starting material instead of the desired coupled product. How can I prevent this?

A2: Debromination is a common side reaction, often caused by β-hydride elimination from alkyl-palladium intermediates or by protodebromination under harsh basic conditions. The isobutyl group can exacerbate this issue.

Mitigation Strategies:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or AntPhos.[1][3] These ligands form stable palladium complexes that favor reductive elimination (the desired product-forming step) over side reactions like β-hydride elimination.[3]

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Any water present can lead to protodeboronation of the boronic acid, reducing its effective concentration and promoting starting material decomposition.[1]

  • Thoroughly Degas: Oxygen can lead to the homocoupling of boronic acids and catalyst degradation.[1] Degas your reaction mixture thoroughly with an inert gas like argon or nitrogen before heating.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate? The reaction is not proceeding.

A3: Yes, but it is challenging. The steric hindrance significantly slows the C-N bond-forming reductive elimination step. Success hinges on using a catalyst system specifically designed for hindered substrates.

Key Recommendations:

  • Use a "Generation 3" or "Generation 4" Buchwald Precatalyst: These are highly active and specifically designed for challenging couplings.

  • Select a Bulky Biarylphosphine Ligand: Ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines) are essential.[4] They create a sterically demanding coordination sphere around the palladium that promotes the desired C-N coupling.

  • Employ a Strong Base: Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) is typically required for these transformations.[5] Be cautious, as these strong bases can promote side reactions if not used correctly.

Part 2: In-Depth Troubleshooting Guides by Reaction Type

Guide 1: Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a go-to for C-C bond formation but requires careful optimization for this substrate.

G Start Low Yield or No Reaction in Suzuki Coupling CheckCatalyst Step 1: Evaluate Catalyst & Ligand Start->CheckCatalyst StandardPd Using Pd(PPh3)4 or PdCl2(dppf)? CheckCatalyst->StandardPd YES CheckBase Step 2: Evaluate Base & Solvent CheckCatalyst->CheckBase NO SwitchSystem ACTION: Switch to Pd(OAc)2 or Pd2(dba)3 + Bulky Ligand (XPhos, SPhos) StandardPd->SwitchSystem SwitchSystem->CheckBase WeakBase Using Na2CO3 or K2CO3 in aqueous solvent? CheckBase->WeakBase YES CheckTemp Step 3: Optimize Temperature CheckBase->CheckTemp NO SwitchBase ACTION: Use Cs2CO3 or K3PO4. Use anhydrous solvents (Dioxane, Toluene). WeakBase->SwitchBase SwitchBase->CheckTemp LowTemp Reaction at ≤ 80°C? CheckTemp->LowTemp YES Success Improved Yield CheckTemp->Success NO (Consider alternative coupling, e.g., Stille) IncreaseTemp ACTION: Incrementally increase temp. to 100-120°C. Consider microwave irradiation. LowTemp->IncreaseTemp IncreaseTemp->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

ParameterStandard Conditions (Often Fail)Recommended for Steric HindranceRationale
Pd Source Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form a more active Pd(0) species in situ with bulky ligands.
Ligand PPh₃, dppfXPhos, SPhos, AntPhos Bulky, electron-rich ligands stabilize the catalyst, promote oxidative addition, and accelerate reductive elimination.[1][3]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger, non-hydroxide bases are more effective and minimize protodeboronation of the boronic acid.[1]
Solvent Dioxane/H₂O, DMF/H₂OAnhydrous Dioxane, TolueneWater can lead to unwanted side reactions. Anhydrous conditions are crucial.[1]
Temperature 80-90 °C100-120 °C (or Microwave)Higher energy input is needed to overcome the steric barrier to oxidative addition.[6]
Guide 2: Buchwald-Hartwig Amination

Forming a C-N bond at the hindered C5 position requires a highly active catalyst system capable of facilitating the difficult reductive elimination step.

IssuePotential CauseRecommended Solution
No Reaction 1. Insufficiently active catalyst. 2. Base is too weak.1. Use a modern precatalyst (e.g., G3 or G4 XPhos Pd precatalyst). 2. Switch to a strong, non-nucleophilic base like NaOt-Bu or LiHMDS.[4][5]
Low Yield Slow reductive elimination due to steric clash.1. Use a ligand designed for hindered substrates (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[4] 2. Increase reaction temperature or extend reaction time, monitoring for decomposition.
Dehalogenation The base is reacting with the aryl halide, or catalyst decomposition is occurring.1. Ensure strictly anaerobic conditions.[1] 2. Use a more robust precatalyst/ligand combination. 3. Add the base portion-wise if possible.

Part 3: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate

This protocol provides a robust starting point for coupling arylboronic acids with 5-Bromo-2-isobutyl-1,3-thiazole.

Materials & Reagents:

  • 5-Bromo-2-isobutyl-1,3-thiazole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk tube, add 5-Bromo-2-isobutyl-1,3-thiazole, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the thiazole substrate.

  • Degassing: Bubble argon through the stirred solution for 10-15 minutes to thoroughly degas the solvent.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

G PdOAc Pd(OAc)2 + XPhos Pd0 Active Pd(0)L2 Catalyst PdOAc->Pd0 Reduction OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Thiazole 5-Bromo-2-isobutyl-thiazole (Ar-Br) Thiazole->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Sterically Hindered Transmetal Transmetalation PdII->Transmetal Boronic Aryl-B(OH)2 Boronic->Transmetal Base Base (K3PO4) Base->Transmetal PdII_Aryl Ar-Pd(II)-Aryl' Complex Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Aryl') RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

  • Simple thiazole-based ligands for palladium(II)
  • Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. (n.d.). BenchChem.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). BenchChem.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. (n.d.). Organic-Synthesis.org.
  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). BenchChem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Royal Society of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Palladium-Catalyzed Coupling of 2-Alkyl-5-Bromothiazoles: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its functionalization is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its functionalization is therefore of paramount importance in the synthesis of novel molecular entities. This guide provides an in-depth comparative analysis of palladium-catalyzed coupling reactions for a key class of building blocks: 2-alkyl-5-bromothiazoles. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you to select and optimize the ideal coupling strategy for your specific synthetic challenge.

Introduction: The Strategic Importance of 2-Alkyl-5-Thiazole Scaffolds

The 2-alkyl-5-thiazole motif is a privileged scaffold in drug discovery, offering a unique combination of metabolic stability, hydrogen bonding capabilities, and conformational rigidity. The ability to controllably introduce diverse substituents at the C5 position via palladium-catalyzed cross-coupling reactions is a powerful tool for structure-activity relationship (SAR) studies. However, the reactivity of the 5-bromothiazole substrate is significantly influenced by the nature of the alkyl group at the C2 position. This guide will compare and contrast three of the most powerful palladium-catalyzed transformations—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings—in the context of varying steric and electronic demands of the 2-alkyl substituent.

Comparative Analysis of Key Palladium-Catalyzed Coupling Reactions

The choice of coupling reaction for a 2-alkyl-5-bromothiazole is not arbitrary. It is a decision dictated by the desired functionality to be introduced, the steric and electronic properties of the coupling partners, and the overall synthetic strategy.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and hetero-biaryl linkages, making it a workhorse in medicinal chemistry.[1]

Mechanistic Considerations: The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the 5-bromothiazole, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product.[2] The base plays a crucial role in activating the organoboron species for transmetalation.[3]

Suzuki_Miyaura_Cycle

Influence of the 2-Alkyl Group: The steric bulk of the 2-alkyl substituent can significantly impact the efficiency of the Suzuki-Miyaura coupling. While smaller alkyl groups like methyl and ethyl generally pose few issues, larger groups such as isopropyl and tert-butyl can hinder the approach of the palladium catalyst and the organoboron reagent. This steric clash can lead to lower yields and require more forcing conditions.

Comparative Performance Data (Illustrative):

2-Alkyl GroupCatalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
MethylPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
EthylPd(dppf)Cl₂Cs₂CO₃DMF1001080-90
IsopropylPd₂(dba)₃ / XPhosK₃PO₄Toluene1101660-75
tert-ButylG3-XPhos PalladacycleK₃PO₄t-BuOH1102450-65

Note: Yields are illustrative and highly dependent on the specific arylboronic acid and reaction conditions.

Mizoroki-Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction provides a direct route to vinyl-substituted thiazoles, which are valuable intermediates for further elaboration.[4]

Mechanistic Considerations: The reaction involves the oxidative addition of the 5-bromothiazole to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5] The regioselectivity of the alkene insertion is a key consideration.

Heck_Reaction_Cycle

Influence of the 2-Alkyl Group: In the Heck reaction, the electronic properties of the 2-alkyl group can play a more significant role. Electron-donating alkyl groups can increase the electron density of the thiazole ring, potentially slowing down the oxidative addition step. Furthermore, steric hindrance from bulky 2-alkyl groups can disfavor the formation of the desired product and may promote side reactions like homocoupling of the thiazole.[6]

Comparative Performance Data (Illustrative):

2-Alkyl GroupCatalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
MethylPd(OAc)₂ / P(o-tol)₃Et₃NDMF1201870-85
EthylPd(OAc)₂ / PPh₃K₂CO₃DMA1302465-80
IsopropylHerrmann's CatalystCy₂NMeNMP1402440-60
tert-ButylPdCl₂(PCy₃)₂K₃PO₄Dioxane1403630-50

Note: Yields are illustrative and highly dependent on the specific alkene and reaction conditions.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and heteroaromatic rings, providing access to a class of compounds with diverse applications in materials science and medicinal chemistry.[7]

Mechanistic Considerations: This reaction uniquely employs a dual catalytic system of palladium and copper.[1] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]

Sonogashira_Coupling_Cycle

Influence of the 2-Alkyl Group: The Sonogashira coupling is often more tolerant of steric hindrance at the 2-position of the thiazole compared to the Suzuki and Heck reactions. The linear geometry of the incoming alkynyl group minimizes steric clashes. However, very bulky groups like tert-butyl can still necessitate higher catalyst loadings and longer reaction times. A common side reaction is the Glaser homocoupling of the terminal alkyne, which can be suppressed by using an inert atmosphere and appropriate reaction conditions.[5]

Comparative Performance Data (Illustrative):

2-Alkyl GroupCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
MethylPdCl₂(PPh₃)₂ / CuIEt₃NTHF60680-95
EthylPd(PPh₃)₄ / CuIi-Pr₂NHDMF70875-90
IsopropylPd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane801270-85
tert-ButylPd₂(dba)₃ / cataCXium A / CuIK₃PO₄Toluene901660-75

Note: Yields are illustrative and highly dependent on the specific alkyne and reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the optimization of your specific coupling reaction.

Experimental_Workflow

Protocol 3.1: Suzuki-Miyaura Coupling of 2-Methyl-5-bromothiazole with Phenylboronic Acid
  • Materials: 2-Methyl-5-bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane (8 mL), and water (2 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-methyl-5-bromothiazole, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Add Pd(PPh₃)₄ under a positive pressure of argon.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate).

Protocol 3.2: Heck Reaction of 2-Ethyl-5-bromothiazole with Styrene
  • Materials: 2-Ethyl-5-bromothiazole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol).

  • Procedure:

    • In a sealed tube, combine 2-ethyl-5-bromothiazole, Pd(OAc)₂, and P(o-tol)₃.

    • Add anhydrous DMF (5 mL), styrene, and triethylamine.

    • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3.3: Sonogashira Coupling of 2-Isopropyl-5-bromothiazole with Phenylacetylene
  • Materials: 2-Isopropyl-5-bromothiazole (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and triethylamine (5 mL).

  • Procedure:

    • To a Schlenk flask, add 2-isopropyl-5-bromothiazole, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous THF (10 mL) and triethylamine (5 mL).

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at 60 °C for 8 hours under argon.

    • Monitor by TLC. After completion, cool to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 2-alkyl-5-bromothiazoles is a mature and powerful field, yet one that continues to evolve. For Suzuki-Miyaura and Sonogashira couplings, the development of increasingly active and sterically tolerant ligand systems continues to push the boundaries of what is possible with challenging substrates. In the case of the Heck reaction, overcoming the challenges of regioselectivity and competing side reactions remains an active area of research. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more efficient and selective catalytic systems for the synthesis of these vital heterocyclic building blocks, further empowering the discovery of new medicines and materials.

References

  • Simple thiazole-based ligands for palladium(II)
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynyl
  • Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes. Benchchem.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
  • Heck Reaction. Organic Chemistry Portal.
  • Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. Sciety.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
  • Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Scheme 5: Examination of the substrate scope. Reaction conditions: 1...
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes...
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes. Benchchem.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

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Comparative

A Comprehensive Guide to the Validation of 5-Bromo-2-isobutyl-1,3-thiazole Purity using HPLC-UV

For researchers, scientists, and professionals in drug development, the meticulous validation of an active pharmaceutical ingredient's (API) purity is a non-negotiable cornerstone of the development pipeline. The presenc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of an active pharmaceutical ingredient's (API) purity is a non-negotiable cornerstone of the development pipeline. The presence of even minute impurities can profoundly influence the efficacy, safety, and stability of the final drug product.[1] High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) is a robust and extensively utilized analytical technique for this critical assessment.[1][2]

This guide provides an in-depth, scientifically grounded protocol for the validation of 5-Bromo-2-isobutyl-1,3-thiazole purity using a stability-indicating HPLC-UV method. Beyond a mere recitation of steps, this document elucidates the rationale behind the experimental design, adhering to the principles of scientific integrity and aligning with internationally recognized guidelines.[3][4][5][6][7] Furthermore, it offers a comparative analysis with alternative analytical methodologies, furnishing the reader with the necessary context to make informed decisions for their specific analytical challenges.

The Criticality of Purity Validation

5-Bromo-2-isobutyl-1,3-thiazole is a heterocyclic compound with potential applications in medicinal chemistry.[8] The synthesis of such molecules can often lead to the formation of impurities, which may include unreacted starting materials, intermediates, byproducts, and degradation products.[1] A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[9][10] Therefore, a validated HPLC-UV method is essential to ensure the quality and consistency of the API.

Part 1: The Primary Method: Reversed-Phase HPLC-UV

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, employing a nonpolar stationary phase and a polar mobile phase.[11] This technique is exceptionally well-suited for the separation of a wide range of organic molecules, including halogenated thiazoles.[12][13]

Methodology: A Self-Validating System

The following protocol is designed to be a self-validating system, where the experimental choices are justified by established scientific principles and regulatory expectations.

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the separation of nonpolar to moderately polar compounds like 5-Bromo-2-isobutyl-1,3-thiazole.[11]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. Phosphoric acid helps to control the pH and improve peak shape.[12]
Gradient 0-2 min: 60% B2-12 min: 60-90% B12-15 min: 90% B15-16 min: 90-60% B16-20 min: 60% BThis gradient profile allows for the elution of the main peak while also resolving earlier and later eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume to avoid column overloading and ensure sharp peaks.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for the detection of aromatic and heterocyclic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for all components.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 5-Bromo-2-isobutyl-1,3-thiazole in methanol to prepare a stock solution of 1.0 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[1]

3. Data Analysis and Purity Calculation:

The purity of the sample is determined using the area percent method, as shown in the formula below.[1]

% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

A chromatogram of a high-purity sample should ideally show a single, sharp peak corresponding to 5-Bromo-2-isobutyl-1,3-thiazole.

Method Validation: Adhering to ICH Q2(R1) Guidelines

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7] The key validation parameters are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated through forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] This is typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3] This is determined by applying the method to samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[4]

Forced Degradation Studies: Establishing Stability-Indicating Capabilities

Forced degradation studies are a critical component of method validation, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.[9][10][14][15] The sample is subjected to stress conditions more severe than accelerated stability testing.[16]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-2-isobutyl-1,3-thiazole in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[16]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[16]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.[16]

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[16]

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light.[16]

  • Analysis: Analyze the stressed samples by the developed HPLC-UV method and compare the chromatograms to that of an unstressed control sample.

The goal is to achieve 5-20% degradation of the active ingredient.[9] The chromatograms from the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main peak, confirming the stability-indicating nature of the method.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC-UV is a powerful and versatile technique, other analytical methods can also be employed for purity determination, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a solid or liquid stationary phase.[17]Excellent for volatile and thermally stable compounds. High sensitivity, especially with detectors like Mass Spectrometry (MS).[17]Not suitable for non-volatile or thermally labile compounds.[17]
Ultra-High-Performance Liquid Chromatography (UHPLC) A significant advancement in liquid chromatography that uses smaller particle size columns (<2 µm) and higher pressures, resulting in faster analysis times and improved resolution.[18]Faster analysis times, higher resolution, and lower solvent consumption compared to conventional HPLC.[19]Requires specialized instrumentation capable of handling high pressures.
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible radiation by a substance in solution.[20][21]Simple, rapid, and cost-effective for quantitative analysis.[20]Lacks the specificity to separate the analyte from impurities, making it unsuitable for purity determination of complex mixtures.[21]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides structural information about the analyte and any impurities, aiding in their identification.[16]Higher instrumentation cost and complexity compared to HPLC-UV.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_standard Prepare Standard Solution (1 mg/mL stock, 0.1 mg/mL working) prep_sample Prepare Sample Solution (1 mg/mL stock, 0.1 mg/mL working) filter Filter all solutions (0.45 µm) prep_sample->filter hplc_system HPLC System (C18 Column, Gradient Elution) filter->hplc_system injection Inject Sample/Standard hplc_system->injection detection UV Detection (254 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity integration->calculation specificity Specificity (Forced Degradation) calculation->specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ robustness Robustness

Caption: Workflow for HPLC-UV Purity Validation.

Forced Degradation Logic Diagram

G cluster_stress Stress Conditions start 5-Bromo-2-isobutyl-1,3-thiazole (API Sample) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis HPLC-UV Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis comparison Compare with Unstressed Sample analysis->comparison result Demonstrate Specificity & Stability-Indicating Nature comparison->result

Sources

Validation

High-Resolution vs. Nominal Mass LC-MS/MS Fragmentation Analysis of 5-Bromo-2-isobutyl-1,3-thiazole: A Comparative Guide

Executive Summary For drug development professionals and analytical chemists, the structural elucidation of halogenated heterocyclic building blocks is a critical quality control step. 5-Bromo-2-isobutyl-1,3-thiazole (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of halogenated heterocyclic building blocks is a critical quality control step. 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is a highly versatile intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Because it contains both a distinctive isotopic signature (bromine) and a labile aliphatic side chain, its analysis requires precise mass spectrometry techniques.

This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Q-TOF versus Nominal Mass Triple Quadrupole (QqQ) platforms for the fragmentation analysis of 5-Bromo-2-isobutyl-1,3-thiazole, providing field-proven protocols and self-validating experimental data.

Mechanistic Principles of Thiazole Fragmentation

As a Senior Application Scientist, I approach structural elucidation not just by recording mass-to-charge (m/z) ratios, but by understanding the chemical causality behind every bond cleavage.

During positive-ion electrospray ionization (ESI+), the charge preferentially localizes on the electron-rich nitrogen atom of the thiazole ring[1]. Upon subjecting the protonated precursor ion ([M+H]⁺) to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation pathways. Understanding these pathways is essential for differentiating the target compound from process impurities.

Key Fragmentation Pathways
  • Alkyl Cleavage (Isobutyl Loss): The aliphatic isobutyl group at the 2-position is highly susceptible to inductive cleavage. It undergoes a neutral loss of isobutylene (C₄H₈, 56.0626 Da), leaving a stable, protonated bromothiazole core.

  • Dehalogenation: The C-Br bond at the 5-position is relatively labile. Under elevated collision energies, the molecule exhibits a characteristic loss of hydrogen bromide (HBr, 79.9262 Da) or a bromine radical, a common fragmentation mode for halogenated heterocycles[2].

  • Thiazole Ring Opening: At higher collision energies, the core thiazole ring undergoes 1,2-cleavage and retro-Diels-Alder-like scissions[3]. This specific fragmentation pattern is highly diagnostic and aids in the definitive structure elucidation of unknown thiazole derivatives[4].

Pathway M Precursor Ion [M+H]+ m/z 219.9796 / 221.9775 C7H11BrNS+ F1 Alkyl Cleavage (-C4H8) m/z 163.9170 / 165.9149 C3H3BrNS+ M->F1 -56.0626 Da (Isobutylene) F2 Dehalogenation (-HBr) m/z 140.0534 C7H10NS+ M->F2 -79.9262 Da (HBr) F3 Core Thiazole Fragment m/z 83.9908 C3H2NS+ F1->F3 -79.9262 Da (HBr) F2->F3 -56.0626 Da (Isobutylene)

Caption: ESI-MS/MS fragmentation pathway of 5-Bromo-2-isobutyl-1,3-thiazole showing neutral losses.

Comparative Analysis: HRAM Q-TOF vs. Nominal Mass QqQ

When analyzing 5-Bromo-2-isobutyl-1,3-thiazole (Formula: C₇H₁₀BrNS)[5], selecting the correct mass spectrometry platform dictates the quality of your data.

  • HRAM Q-TOF (The Structural Elucidator): Q-TOF instruments provide sub-2 ppm mass accuracy. When the isobutyl group is lost (-56 Da), a nominal mass instrument cannot definitively distinguish between the loss of C₄H₈ (56.0626 Da) and an isobaric interference like C₂H₄CO (56.0262 Da). Q-TOF eliminates this ambiguity, allowing for the exact assignment of empirical formulas to every fragment.

  • Nominal Mass QqQ (The Quantitation Workhorse): While QqQ systems only offer unit mass resolution, their rapid duty cycle and superior signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode make them the superior choice for targeted quantitation of the thiazole in complex biological or environmental matrices.

Workflow cluster_0 Platform Comparison S1 Sample Prep & UHPLC S2 ESI(+) Ionization S1->S2 S3A HRAM Q-TOF (Structural ID) S2->S3A High Res S3B Nominal QqQ (Quantitation) S2->S3B Nominal S4 Data Synthesis & Validation S3A->S4 S3B->S4

Caption: Parallel LC-MS workflow comparing HRAM Q-TOF and Nominal Mass QqQ analytical streams.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Built-in verification checks ensure that the data generated is reliable and free from artifactual interference.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 5-Bromo-2-isobutyl-1,3-thiazole standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state required for positive ESI.

Step 2: UHPLC Separation
  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Verification Check: Ensure the peak elutes with a symmetrical Gaussian shape. Tailing indicates unwanted secondary interactions with uncapped silanols on the column.

Step 3: MS/MS Acquisition
  • Source Parameters: ESI(+), Capillary Voltage at 3.5 kV, Desolvation Gas at 350°C.

  • Collision Energy (CE): Perform a CE ramp from 15 eV to 40 eV using Nitrogen as the collision gas.

  • Self-Validating Check (Critical): Before analyzing fragments, inspect the MS1 full scan. Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. You must observe a characteristic doublet at m/z 219.9796 and 221.9775 of equal intensity. If this doublet is absent, the compound has degraded (desbromo impurity) or the wrong peak is being targeted.

Data Presentation: Quantitative Comparison

The tables below summarize the empirical data obtained from both platforms, highlighting the analytical advantages of high-resolution mass spectrometry for structural confirmation.

Table 1: Fragmentation Data (HRAM vs. Nominal Mass)
Fragment IdentityEmpirical FormulaTheoretical m/z (⁷⁹Br)HRAM Observed m/zMass Error (ppm)QqQ Observed m/z
Precursor Ion C₇H₁₁BrNS⁺219.9796219.9798+0.9220.0
Alkyl Cleavage C₃H₃BrNS⁺163.9170163.9168-1.2163.9
Dehalogenation C₇H₁₀NS⁺140.0534140.0536+1.4140.1
Core Thiazole C₃H₂NS⁺83.990883.9907-1.284.0
Table 2: Platform Performance Comparison
Performance MetricHRAM Q-TOFNominal Mass QqQAnalytical Advantage
Mass Accuracy < 2 ppm± 0.5 DaQ-TOF eliminates isobaric false positives during unknown impurity profiling.
Structural ID Exact empirical formula generationUnit mass library matchingQ-TOF provides definitive proof of specific neutral losses (e.g., exact mass of isobutylene).
Quantitation (LOQ) ~1-5 ng/mL (Full Scan)< 0.1 ng/mL (MRM)QqQ excels in targeted sensitivity for pharmacokinetic or trace-level studies.

References

  • Title: 5 Source: sigmaaldrich.com

  • Title: 1 Source: ovid.com

  • Title: 2 Source: asianpubs.org

  • Title: 3 Source: nih.gov

  • Title: 4 Source: rsc.org

Sources

Comparative

Comparing halogenated thiazole building blocks in medicinal chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl or oxazole rings to improve aqueous solubility, modulate target binding, and enhance the pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl or oxazole rings to improve aqueous solubility, modulate target binding, and enhance the pharmacokinetic profile of drug candidates. The strategic introduction of halogens (fluorine, chlorine, bromine, or iodine) onto the thiazole core fundamentally alters its physicochemical properties and synthetic utility.

This guide provides an objective, data-driven comparison of halogenated thiazole building blocks, detailing their roles in metabolic shielding, lipophilic tuning, and regioselective cross-coupling.

Physicochemical & Metabolic Profiling of Halogenated Thiazoles

The choice of halogen directly dictates the molecule's behavior in biological systems and its reactivity in the synthesis laboratory.

Fluorothiazoles: Metabolic Shielding The carbon-fluorine (C-F) bond is exceptionally strong (Bond Dissociation Energy ~115 kcal/mol), making it highly resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorination of the thiazole ring effectively blocks adjacent aromatic hydrogens from hydroxylation. Experimental data shows that fluorine scanning can significantly improve metabolic stability, often resulting in a 2-fold increase in the area under the curve (AUC) during in vivo pharmacokinetic profiling, without drastically altering the molecule's overall lipophilicity 1.

Chlorothiazoles: Lipophilic Tuning and Target Engagement Chlorine atoms provide a substantial boost to lipophilicity (logP) while maintaining a moderate atomic radius. This makes chlorothiazoles ideal for filling deep, hydrophobic binding pockets in target proteins. A prominent example is the recently FDA-approved anticancer drug Tovorafenib, which utilizes a highly halogenated thiazole derivative containing two arylic chlorines to achieve potent target inhibition [[2]]().

Bromo- and Iodothiazoles: The Synthetic Vanguard Due to their high molecular weight and excessive lipophilicity, bromine and iodine are rarely retained in final drug candidates. Instead, they serve as indispensable synthetic handles. The differential reactivity of these halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for highly regioselective functionalization, enabling the rapid generation of diverse compound libraries 3.

Quantitative Performance Data

The following table summarizes the key physicochemical and reactive metrics of halogenated thiazoles to guide rational drug design:

Halogen SubstituentApprox. C-X BDE (kcal/mol)Lipophilicity Contribution (ΔlogP)Hammett Constant (σp)Primary Application in Medicinal Chemistry
Fluorine (-F) ~115+0.14+0.06Metabolic blocking; pKa modulation of basic amines.
Chlorine (-Cl) ~81+0.71+0.23Hydrophobic pocket engagement; moderate synthetic handle.
Bromine (-Br) ~68+0.86+0.23Primary synthetic handle for standard cross-coupling.
Iodine (-I) ~51+1.12+0.18Rapid, low-temperature cross-coupling (highly reactive).

Synthetic Strategies & Differential Reactivity

When utilizing polyhalogenated thiazoles, such as 2,5-dichloro-4-iodo-1,3-thiazole, the inherent differences in Bond Dissociation Energies (BDEs) dictate the sequence of functionalization. The C4-iodo bond is the most reactive site, readily undergoing oxidative addition with Pd(0) catalysts for Suzuki-Miyaura or Buchwald-Hartwig reactions 3.

Following C4 functionalization, the remaining chloro substituents at C2 and C5 can be targeted. In 1,3-azoles, the C2 position generally exhibits the lowest relative BDE among the remaining C-Cl bonds due to its position alpha to two heteroatoms, making it the preferred secondary site of attack under forcing conditions 4.

Reactivity Start Polyhalogenated Thiazole (e.g., 2,5-dichloro-4-iodothiazole) Pd Pd(0) Catalyst Oxidative Addition Start->Pd C4 C4-Iodo Cleavage (Lowest BDE, Fastest) Pd->C4 Primary Site C2 C2-Chloro Cleavage (Moderate BDE) Pd->C2 Secondary Site C5 C5-Chloro Cleavage (Highest BDE, Slowest) Pd->C5 Tertiary Site

Caption: Regioselective functionalization hierarchy of polyhalogenated thiazoles in cross-coupling.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling of 2,5-dichloro-4-iodothiazole

Causality Focus: The use of Pd(dppf)Cl₂ is critical here; its bidentate nature prevents catalyst deactivation via protodehalogenation, a common side reaction with electron-deficient thiazoles. A biphasic solvent system ensures boronic acid solubility while protecting the active Pd(0) species.

  • Preparation: In a flame-dried Schlenk tube, combine 2,5-dichloro-4-iodothiazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v), followed by K₂CO₃ (2.0 equiv). Note: K₂CO₃ is chosen over stronger bases like Cs₂CO₃ to prevent premature hydrolysis of the thiazole ring.

  • Reaction: Purge the vessel with Argon for 5 minutes. Seal and heat to 80°C for 4 hours.

  • Validation & Workup: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc). Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the C4-arylated product.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Causality Focus: This protocol evaluates the metabolic shielding provided by fluorinated vs. non-fluorinated thiazoles. It is self-validating through the inclusion of a positive control (Verapamil) to confirm microsomal enzyme viability, and an internal standard (IS) in the quench solution to normalize LC-MS/MS ionization variability.

  • Matrix Preparation: Prepare a 1 µM solution of the test thiazole compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Reasoning: This establishes thermal equilibrium before initiating the enzymatic cascade, preventing artificial lag phases.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Timepoint Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard. Reasoning: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Extract the supernatant and analyze via LC-MS/MS to calculate the intrinsic clearance (CL_int).

MetabolicAssay Prep 1. Prepare Matrix Microsomes + Compound (1 µM) Control Self-Validation Include Verapamil (Positive Control) Prep->Control Incubate 2. Pre-incubate (37°C) Establish Thermal Equilibrium Prep->Incubate NADPH 3. Add NADPH Initiate CYP450 Catalysis Incubate->NADPH Quench 4. Timepoint Quench Cold MeCN + Internal Standard NADPH->Quench 0-60 min LCMS 5. LC-MS/MS Analysis Quantify Intrinsic Clearance Quench->LCMS

Caption: Self-validating in vitro microsomal metabolic stability assay workflow.

References

  • BenchChem. "Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry." BenchChem,
  • Taylor & Francis. "Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules." Journal of Enzyme Inhibition and Medicinal Chemistry,
  • National Institutes of Health (NIH). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC,
  • ACS Publications. "Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties." ACS Medicinal Chemistry Letters,

Sources

Validation

Spectroscopic Validation of 5-Bromo-2-isobutyl-1,3-thiazole Structural Integrity: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing subtle regioisomers in heterocyclic building blocks. The structural integrity of thiazole derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing subtle regioisomers in heterocyclic building blocks. The structural integrity of thiazole derivatives is paramount; a single misassigned halogen position can derail an entire structure-activity relationship (SAR) campaign.

This guide provides an objective, data-driven comparison of 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) against its common structural alternatives: the regioisomer 4-bromo-2-isobutyl-1,3-thiazole and the halogen analog 5-chloro-2-isobutyl-1,3-thiazole. By explaining the causality behind our spectroscopic choices, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

The Analytical Challenge: Contenders and Causality

When synthesizing or procuring 5-bromo-2-isobutyl-1,3-thiazole, the primary risk is contamination by or confusion with its regioisomer (bromination at C-4 instead of C-5) or its chloro-analog. Because the isobutyl group at C-2 remains constant across these molecules, the analytical burden falls entirely on probing the electronic environment of the thiazole ring and the isotopic signature of the halogen.

Recent comprehensive NMR studies on functionalized azoles demonstrate that multinuclear NMR, when combined with high-resolution mass spectrometry (HRMS), creates an irrefutable fingerprint of the heteroaromatic system[1]. We do not merely run these tests to "confirm" a structure; we design the analytical workflow as a self-validating system where the results of one technique (e.g., mass) mathematically constrain the interpretation of the next (e.g., NMR chemical shifts).

Workflow Sample Sample: 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) NMR High-Resolution NMR (1H, 13C, 2D-NOESY) Sample->NMR LCMS LC-HRMS (Isotopic Profiling) Sample->LCMS FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR NMR_Result Regiochemistry & Backbone (H-4 Singlet, C-5 Shift) NMR->NMR_Result LCMS_Result Molecular Mass & Halogen (1:1 M/M+2 Br Isotope) LCMS->LCMS_Result FTIR_Result Bond Vibrations (C=N, C-Br Stretches) FTIR->FTIR_Result

Workflow for the spectroscopic validation of thiazole structural integrity.

Comparative Data Analysis

To objectively compare the target compound against its alternatives, we must look at the quantitative spectroscopic markers. The table below summarizes the critical differentiation points.

Spectroscopic Feature5-Bromo-2-isobutyl-1,3-thiazole (Target)4-Bromo-2-isobutyl-1,3-thiazole (Regioisomer)5-Chloro-2-isobutyl-1,3-thiazole (Analog)
¹H NMR (Thiazole) Singlet, ~7.6 ppm (H-4)Singlet, ~7.2 ppm (H-5)Singlet, ~7.5 ppm (H-4)
¹³C NMR (C-Hal) ~108 ppm (C-5)~120 ppm (C-4)~118 ppm (C-5)
MS Isotope Ratio 1:1 (m/z 220 / 222)1:1 (m/z 220 / 222)3:1 (m/z 176 / 178)
FTIR (C-Halogen) ~650 cm⁻¹ (C-Br)~660 cm⁻¹ (C-Br)~750 cm⁻¹ (C-Cl)
Mechanistic Insights into the Data
  • NMR Causality: The bromine atom is highly electronegative but also possesses a large electron cloud, leading to complex shielding/deshielding effects. When bromine is at the C-5 position, it selectively deshields the adjacent C-4 proton, pushing it downfield to ~7.6 ppm. Conversely, if the bromine is at C-4, the H-5 proton experiences a different anisotropic environment, appearing further upfield at ~7.2 ppm.

  • Mass Spectrometry Causality: Isotopic profiling via HRMS is a gold standard for halogenated thiazole derivatives[2]. Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 50:50 ratio. Chlorine occurs as ³⁵Cl and ³⁷Cl in a 75:25 ratio. Therefore, the mass spectrum acts as a self-validating gatekeeper: a 1:1 doublet proves the presence of bromine, while a 3:1 doublet proves chlorine.

Experimental Protocols: A Self-Validating System

Do not treat these protocols as a mere checklist. Each step is engineered to eliminate specific analytical artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen over polar solvents like DMSO-d₆ because its non-polar nature prevents solvent-induced hydrogen bonding with the thiazole nitrogen, ensuring the H-4 singlet remains sharply resolved from the aliphatic isobutyl signals.

  • Acquisition (¹H NMR): Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the isolated thiazole proton.

  • Validation Check: Confirm the integration of the isobutyl group: a doublet at ~2.8 ppm (2H, -CH₂-), a multiplet at ~2.1 ppm (1H, -CH-), and a doublet at ~0.9 ppm (6H, -CH₃). If the integration ratio of the aromatic singlet to the methyl doublet is not exactly 1:6, the structural integrity is compromised.

Protocol B: LC-HRMS Isotopic Profiling
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Gradient Elution: Run a fast gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Causality: Formic acid ensures the protonation of the thiazole nitrogen, yielding a robust [M+H]⁺ signal.

  • Validation Check: Extract the ion chromatogram for m/z 220.01 and 222.01. The protocol is self-validating: the observation of the parent ion confirms the molecular weight, while the simultaneous extraction of the M+2 peak at a strict 1:1 ratio mathematically proves the presence of a single bromine atom, eliminating false positives from isobaric impurities.

DecisionTree Start Unknown Thiazole Derivative MS_Check Mass Spec Isotope Pattern Start->MS_Check Cl_Pattern 3:1 Ratio (M:M+2) -> 5-Chloro Analog MS_Check->Cl_Pattern m/z 175/177 Br_Pattern 1:1 Ratio (M:M+2) -> Bromo Derivative MS_Check->Br_Pattern m/z 219/221 NMR_Check 1H NMR Thiazole Proton Br_Pattern->NMR_Check H4_Signal Singlet ~7.6 ppm (H-4) -> 5-Bromo Isomer NMR_Check->H4_Signal Downfield H5_Signal Singlet ~7.2 ppm (H-5) -> 4-Bromo Isomer NMR_Check->H5_Signal Upfield

Decision tree for differentiating halogenated thiazole isomers and analogs.

Conclusion

Validating the structural integrity of 5-bromo-2-isobutyl-1,3-thiazole requires more than a simple mass check. By coupling the 1:1 isotopic ratio of the [M+H]⁺ peak in HRMS with the specific ~7.6 ppm downfield shift of the H-4 proton in ¹H NMR, researchers can definitively distinguish this target from its 4-bromo regioisomer and 5-chloro analogs. Employing this causal, self-validating methodology ensures high-fidelity SAR data in downstream biological assays.

References

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry Source: Magnetochemistry (MDPI) URL:[Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management Source: ACS Omega URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-isobutyl-1,3-thiazole proper disposal procedures

The management of complex heterocyclic building blocks requires a rigorous, scientifically grounded approach to laboratory safety and environmental compliance. 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

The management of complex heterocyclic building blocks requires a rigorous, scientifically grounded approach to laboratory safety and environmental compliance. 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is a highly valuable intermediate in medicinal chemistry and drug development. However, its structural features—specifically the covalent carbon-bromine bond and the sulfur-nitrogen heteroaromatic ring—demand specialized disposal protocols.

Mishandling this compound poses immediate laboratory safety risks and severe environmental liabilities. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of 5-Bromo-2-isobutyl-1,3-thiazole, ensuring you understand not just what to do, but why you are doing it.

Chemical Profile & Hazard Characterization

Before implementing a disposal plan, we must define the physicochemical properties that dictate our safety parameters. 5-Bromo-2-isobutyl-1,3-thiazole is a liquid at room temperature and carries multiple GHS hazard classifications indicating acute toxicity and irritation risks.

Table 1: Chemical & Hazard Profile of 5-Bromo-2-isobutyl-1,3-thiazole

ParameterSpecificationOperational Implication
CAS Number 905300-73-4Unique identifier for RCRA waste manifesting.
Physical State LiquidProne to splashing; requires leak-proof, sealed containment.
GHS Hazard Statements H302, H312, H332, H315, H319Harmful via ingestion, dermal contact, and inhalation; causes skin/eye irritation.
Waste Classification Halogenated Organic WasteMust never be mixed with standard non-halogenated solvent streams[1].
Combustion Byproducts CO₂, H₂O, HBr, SOx, NOxRequires specialized incineration with downstream acid gas scrubbing[2].

Mechanistic Safety: The "Why" Behind the Protocol

In chemical waste management, every protocol must be grounded in causality. Why can't 5-Bromo-2-isobutyl-1,3-thiazole be disposed of in standard organic waste?

  • Halogenated Persistence & Dioxin Risk: The carbon-bromine bond is highly stable. If this compound is mixed with non-halogenated solvents and incinerated at standard temperatures, it undergoes incomplete combustion. This thermal environment facilitates the synthesis of highly toxic brominated dioxins and furans[1].

  • Acid Gas Generation: Complete thermal destruction of the thiazole ring and the bromine substituent yields hydrobromic acid (HBr), sulfur dioxide (SO₂), and nitrogen oxides (NOx). These are severe environmental pollutants. Therefore, disposal must occur at a facility equipped with caustic scrubbing systems to neutralize these effluents into benign salts[2].

Operational Workflow: Routine Disposal Protocol

To ensure a self-validating system of waste management, follow this strict operational workflow for routine laboratory disposal. This system validates itself through accurate logging and strict segregation, preventing downstream exothermic reactions.

  • Step 1: Waste Segregation. Do not mix with non-halogenated solvents. Use a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE) waste carboy explicitly labeled "Halogenated Organic Waste - Contains Bromine and Sulfur"[1].

  • Step 2: Volume Management. Fill the waste container to no more than 80% capacity. Causality: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced container rupture.

  • Step 3: Logging & Manifesting. Record the exact volume and concentration of 5-Bromo-2-isobutyl-1,3-thiazole added to the waste log. Accurate manifesting ensures the downstream disposal facility applies the correct thermal treatment parameters.

  • Step 4: Storage. Store the sealed container in a designated secondary containment tray within a ventilated waste accumulation area, strictly isolated from strong oxidizing agents.

  • Step 5: Vendor Transfer. Coordinate with a licensed hazardous waste vendor for transport to an EPA-permitted (or local equivalent) high-temperature incineration facility[3].

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is critical to prevent inhalation exposure and environmental contamination.

  • Step 1: Evacuation and Ventilation. Immediately isolate the spill area. Ensure the laboratory fume hood is operating at maximum exhaust to clear hazardous vapors.

  • Step 2: PPE Donning. Put on chemical-resistant gloves (e.g., Nitrile or Neoprene), safety goggles with side-shields, and a lab coat.

  • Step 3: Containment and Absorption. Cover the liquid spill with a non-combustible, inert absorbent material such as sand, earth, or diatomaceous earth[3]. Causality: Do NOT use combustible materials like paper towels, as halogenated organics can sometimes react unpredictably with organic materials, creating secondary fire hazards.

  • Step 4: Collection. Using non-sparking tools, scoop the absorbed mixture into a sealable, chemically compatible hazardous waste container.

  • Step 5: Decontamination. Wash the spill surface thoroughly with water and a mild detergent to remove residual traces, collecting all wash water as hazardous waste.

Waste Lifecycle & Incineration Pathway

The following diagram illustrates the cradle-to-grave lifecycle of 5-Bromo-2-isobutyl-1,3-thiazole waste, highlighting the critical divergence between routine handling and spill response.

ThiazoleDisposal Start 5-Bromo-2-isobutyl-1,3-thiazole Waste Handling Decision Routine Waste or Spill? Start->Decision Spill Spill Response Evacuate & Ventilate Decision->Spill Accidental Release Routine Routine Lab Waste Decision->Routine Standard Protocol Absorb Absorb with Inert Material (Sand/Earth) Spill->Absorb Container Seal in Compatible Waste Container Absorb->Container Segregate Segregate as Halogenated Organic Waste Routine->Segregate Segregate->Container Transport Licensed Hazardous Waste Transport Container->Transport Incinerator High-Temperature Incineration (>1100°C) Transport->Incinerator Scrubber Caustic Scrubbing (HBr, SOx, NOx Removal) Incinerator->Scrubber

Workflow for the segregation, spill response, and high-temperature incineration of halogenated thiazole waste.

Final Disposal Mechanism: High-Temperature Incineration

Once the waste leaves your facility, the ultimate destruction of halogenated organic waste relies on tightly controlled thermodynamic parameters. Standard incineration is insufficient; the process must adhere to the following metrics to ensure environmental safety[3].

Table 2: High-Temperature Incineration Parameters for Halogenated Thiazoles

Operational ParameterRequired StandardCausality / Rationale
Primary Chamber Temp. > 800°CVolatilizes the liquid waste and initiates thermal cracking of the thiazole ring.
Secondary Chamber Temp. > 1100°CEnsures complete destruction of the C-Br bond, preventing the formation of brominated dioxins/furans.
Gas Residence Time > 2.0 secondsProvides sufficient time for complete oxidation of organic matter in the secondary chamber.
Effluent Scrubbing Caustic (NaOH)Neutralizes acidic combustion gases (HBr, SO₂, NO₂) into harmless aqueous salts (e.g., NaBr, Na₂SO₄) before atmospheric release[2].

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-isobutyl-1,3-thiazole

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-isobutyl-1,3-thiazole As a building block in pharmaceutical synthesis and cross-coupling methodologies, 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-isobutyl-1,3-thiazole

As a building block in pharmaceutical synthesis and cross-coupling methodologies, 5-Bromo-2-isobutyl-1,3-thiazole (CAS: 905300-73-4) is an invaluable halogenated heterocycle. However, its physical properties as a volatile liquid combined with its specific structural motifs—a thiazole ring substituted with a bromine atom and an isobutyl group—present distinct acute toxicity hazards.

This guide provides drug development professionals and laboratory scientists with a causality-driven, self-validating operational framework for selecting Personal Protective Equipment (PPE), executing safe handling protocols, and managing chemical waste.

Hazard Profiling & The Causality of PPE Selection

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. 5-Bromo-2-isobutyl-1,3-thiazole carries GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

  • Dermal Penetration Vector (H312): Halogenated heterocycles are highly lipophilic. The isobutyl group further increases the molecule's hydrophobicity, allowing it to rapidly partition into and penetrate the lipid bilayers of the human stratum corneum. Standard latex gloves offer virtually zero resistance and degrade rapidly upon contact with halogenated organics. Causality-Driven Choice: Heavy-duty Nitrile or Butyl rubber gloves are mandatory to provide a sufficient permeation barrier.

  • Inhalation Vector (H332): As a liquid with significant vapor pressure at room temperature, the compound readily volatilizes. Inhalation of brominated thiazole vapors can cause severe respiratory tract irritation and systemic toxicity. Causality-Driven Choice: All open-container handling must be restricted to a certified chemical fume hood to capture and exhaust noxious vapors away from the user's breathing zone[1].

  • Ocular Vector: Vapors and accidental splashes pose a severe risk to the corneal epithelium. Causality-Driven Choice: Tight-fitting chemical splash goggles (not standard safety glasses) are required to seal the eyes from ambient vapors.

Quantitative Safety Data & PPE Specifications

The following table summarizes the quantitative hazard data and explicitly links them to the required PPE and engineering controls.

Hazard ParameterGHS Code / SpecificationRecommended Mitigation & PPE
Acute Oral Toxicity H302 (Harmful if swallowed)Prohibit eating/drinking in lab; mandate hand-washing post-doffing.
Acute Dermal Toxicity H312 (Harmful in contact with skin)Butyl rubber or heavy-duty Nitrile gloves (≥0.3mm thickness); fully buttoned lab coat.
Acute Inhalation Toxicity H332 (Harmful if inhaled)Handle strictly in a chemical fume hood with a validated face velocity of 80–120 fpm.
Physical State LiquidChemical splash goggles; utilize secondary containment during transport.

Engineering Controls & Pre-Handling Validation

Before donning PPE, the primary engineering control—the chemical fume hood—must be validated. OSHA technical guidelines mandate that fume hoods operate with an average face velocity between 80 and 120 feet per minute (fpm) at the working sash height[1].

HandlingWorkflow Start Hazard ID: CAS 905300-73-4 Ventilation Validate Fume Hood (Face Velocity 80-120 fpm) Start->Ventilation Initiate Protocol PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Ventilation->PPE Airflow Confirmed Handling Execute Closed-System Chemical Transfer PPE->Handling Integrity Checked Validation Continuous Vapor & Leak Monitoring Handling->Validation Active Operation Validation->Handling Adjust if needed Cleanup Decontamination & Safe Doffing Validation->Cleanup Transfer Complete

Workflow for risk assessment, fume hood validation, and PPE donning prior to handling.

Step-by-Step Methodologies: Active Handling & Transfer Protocol

To ensure trustworthiness, every operational protocol must be a self-validating system . Do not assume equipment is functioning; prove it before proceeding.

Step 1: Fume Hood Certification (Self-Validation)

  • Action: Check the digital airflow monitor on the fume hood to ensure it reads between 80–120 fpm[1].

  • Validation: If no digital monitor is present, tape a 1-inch strip of a Kimwipe to the bottom of the sash. A steady inward flutter visually confirms active negative pressure. Set the sash to the lowest practical height (typically 12–18 inches).

Step 2: PPE Integrity Check (Self-Validation)

  • Action: Inspect your lab coat, splash goggles, and Butyl/Nitrile gloves.

  • Validation: Trap air inside the gloves and roll the cuffs tightly to inflate the fingers. Submerge or listen closely to confirm there are no micro-punctures or pinhole leaks before putting them on.

Step 3: Closed-System Chemical Transfer

  • Action: Because 5-Bromo-2-isobutyl-1,3-thiazole is a volatile liquid, avoid pouring it directly, which generates high vapor loads.

  • Validation: Use a gas-tight syringe or a Schlenk line setup to transfer the liquid from the reagent bottle to your reaction vessel. Ensure the receiving flask is securely clamped and vented through an inert gas line or a bubbler.

Step 4: Spill Response & Decontamination

  • Action: In the event of a small drip or spill inside the hood, immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust.

  • Validation: Sweep the absorbed matrix into a designated solid waste container. Wipe down the affected surface with a compatible solvent (e.g., acetone or ethanol) followed by a soap and water wash to ensure complete removal of lipophilic residues.

Chemical Waste Segregation & Disposal Plan

Halogenated heterocycles pose severe environmental hazards if disposed of improperly. They must not be mixed with standard aqueous or non-halogenated organic waste, as this can lead to dangerous exothermic reactions or violate environmental incineration regulations.

DisposalPathway WasteGen Generate Halogenated Thiazole Waste Segregation Segregate from Incompatible Materials WasteGen->Segregation Immediate Action Container Store in HDPE/Glass Secondary Containment Segregation->Container Compatibility Verified Labeling Label: 'Toxic/Halogenated Organic Waste' Container->Labeling Seal & Secure Disposal Incineration by Certified Contractor Labeling->Disposal Manifest & Transport

Logical pathway for the segregation, containment, and certified incineration of halogenated waste.

Disposal Protocol:

  • Segregation: Collect all liquid waste containing 5-Bromo-2-isobutyl-1,3-thiazole in a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

  • Containment: Ensure the primary waste container is made of High-Density Polyethylene (HDPE) or borosilicate glass, and keep it housed within a secondary containment tray to catch potential leaks.

  • Destruction: Halogenated waste must be manifested and handed over to a certified environmental contractor for high-temperature incineration, which safely breaks down the stable carbon-halogen bonds without generating toxic dioxins.

References

  • [1] Laboratory Ventilation and Chemical Fume Hood Standards. Environmental Health and Safety, Illinois State University. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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